ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNLVPXIXMUABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670388 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-62-1 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modifying physicochemical properties and exploring novel interactions with biological targets. The title compound, ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy.[1][2] The presence of the chlorine atom at the 5-position and the ethyl carboxylate at the 2-position provides versatile handles for further chemical transformations, enabling the generation of diverse compound libraries for drug discovery programs.
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, detailing the underlying chemical principles and providing actionable experimental protocols.
Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core
The synthesis of the pyrrolo[3,2-b]pyridine ring system can be broadly categorized into two main strategies:
-
Construction of the pyrrole ring onto a pre-existing, suitably substituted pyridine. This is the more common approach and leverages well-established indole synthesis methodologies.
-
Formation of the pyridine ring onto a pyrrole precursor. This strategy is less frequently employed but can be effective in certain cases.
This guide will focus on the first and more prevalent strategy, exploring several powerful named reactions that can be adapted for the synthesis of the target molecule.
Key Synthetic Methodologies
Several classical and modern synthetic reactions can be employed to construct the pyrrolo[3,2-b]pyridine scaffold. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] This methodology can be effectively applied to the synthesis of azaindoles. For the target molecule, the synthesis would commence from 6-chloro-3-hydrazinopyridine.
Reaction Causality: The reaction proceeds through the formation of a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia to yield the aromatic indole ring. The acidic catalyst is crucial for promoting both the hydrazone formation and the subsequent cyclization cascade. Polyphosphoric acid (PPA) is a common choice for this transformation, acting as both a catalyst and a dehydrating agent.[5]
Visualizing the Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
The Japp-Klingemann Reaction: A Gateway to Fischer Precursors
A significant challenge in the Fischer indole synthesis can be the availability or stability of the required hydrazine. The Japp-Klingemann reaction provides an elegant solution by synthesizing the necessary hydrazone precursor from a β-keto-ester and an aryl diazonium salt.[6][7]
Reaction Causality: This reaction involves the coupling of a diazonium salt with the enolate of a β-keto-ester. The resulting azo compound is unstable and undergoes hydrolysis and decarboxylation to afford the desired hydrazone. This hydrazone can then be directly subjected to Fischer indole synthesis conditions.
For the synthesis of the target molecule, the starting materials would be 2-amino-6-chloropyridine, which is converted to the corresponding diazonium salt, and a suitable β-keto-ester such as ethyl 2-chloroacetoacetate.
Visualizing the Japp-Klingemann/Fischer Synthesis Workflow
Caption: Japp-Klingemann/Fischer Synthesis Workflow.
Sonogashira Coupling and Cyclization Strategy
A more modern and highly versatile approach involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a terminal alkyne and an appropriately substituted pyridine halide, followed by a cyclization step to form the pyrrole ring.[8][9]
Reaction Causality: The Sonogashira coupling forms a crucial carbon-carbon bond between the pyridine ring and the alkyne. The subsequent cyclization is typically an intramolecular hydroamination or a related annulation reaction, often catalyzed by a transition metal or promoted by a strong base. This strategy offers excellent control over the substitution pattern of the final product.
A plausible route would involve the Sonogashira coupling of a protected 3-amino-2,6-dichloropyridine with a suitable terminal alkyne, followed by cyclization and deprotection.
Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and the purity of the starting materials.
Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Parent Scaffold)
This protocol describes the synthesis of the parent heterocyclic core, which can be a precursor to the target molecule.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Bromo-6-chloropyridin-3-amine | 1214349-49-6 | 208.45 | 10 g |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.367 g |
| Triethylamine | 121-44-8 | 101.19 | 55.8 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.677 g |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | 14.20 g |
Procedure: [10]
-
To a stirred solution of 2-bromo-6-chloropyridin-3-amine (10 g, 48.2 mmol) in N,N-dimethylformamide (100 mL) under a nitrogen atmosphere, add copper(I) iodide (0.367 g, 1.928 mmol) and triethylamine (55.8 mL, 400 mmol).
-
Degas the mixture with argon for 30 minutes.
-
Add bis(triphenylphosphine)palladium(II) chloride (0.677 g, 0.964 mmol) and ethynyltrimethylsilane (14.20 g, 145 mmol).
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Cool the mixture to room temperature, dilute with water (200 mL), and extract with ethyl acetate (2 x 300 mL).
-
Wash the combined organic layers with brine (500 mL) and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate in petroleum ether) to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine as a brown solid.
Expected Yield: ~57.6%
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical Appearance |
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine | C₇H₅ClN₂ | 152.58 | 57.6 | Brown solid |
Future Perspectives and Alternative Routes
While the Fischer indole and Sonogashira coupling approaches are robust, other methodologies such as the Bartoli and Leimgruber-Batcho indole syntheses could also be adapted for the synthesis of the target molecule.[6][11] The Leimgruber-Batcho synthesis, in particular, which proceeds via an enamine intermediate from an o-nitrotoluene derivative, offers a high degree of flexibility and often results in high yields under mild conditions.[4]
Furthermore, direct functionalization of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core at the 2-position represents a viable alternative to constructing the ring with the ester already in place. This could involve electrophilic substitution or metal-catalyzed cross-coupling reactions.
Conclusion
The synthesis of this compound is a key step in the development of new therapeutic agents. The choice of synthetic strategy will depend on various factors, including the availability of starting materials and the desired scale of the reaction. The Fischer indole synthesis and modern cross-coupling methodologies like the Sonogashira reaction provide reliable and versatile routes to this important building block. Further exploration of other indole syntheses and direct functionalization strategies will undoubtedly lead to even more efficient and scalable processes for the production of this valuable compound.
References
- 1. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic building block of significant interest in the field of medicinal chemistry. As a derivative of 4-azaindole, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its rigid bicyclic structure, featuring both a pyrrole and a pyridine ring, provides a valuable scaffold for the development of compounds targeting a range of biological targets, most notably protein kinases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties
This compound is typically a solid at room temperature. The physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 800401-62-1 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [1] |
| Boiling Point | 356.8 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Flash Point | 185.4 °C | [1] |
| Refractive Index | 1.637 | [1] |
| XLogP3 | 2.6 | [1] |
Synthesis
The synthesis of this compound, and the broader class of azaindoles, can be achieved through several synthetic strategies. While a definitive, detailed protocol for this specific molecule is not widely published in peer-reviewed journals, the general approaches to the 4-azaindole core are well-established. These methods often start from appropriately substituted pyridine precursors.
One common and effective strategy involves a sequence starting from a chloro-amino-pyridine derivative, followed by the construction of the pyrrole ring. This can be achieved through methods such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.[2] For instance, a chloro-amino-pyridine can undergo a Suzuki-Miyaura coupling with a vinylboronate ester, followed by an acid-catalyzed cyclization to form the pyrrolo[3,2-b]pyridine core.[2]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the interplay of its three key functional components: the pyrrole ring, the pyridine ring, and the chloro substituent.
Pyrrole Ring
The pyrrole nitrogen is weakly acidic and can be deprotonated with a strong base to form a nucleophilic anion, which can then be alkylated or acylated. The pyrrole ring itself is susceptible to electrophilic substitution, although the presence of the electron-withdrawing ester group at the 2-position and the fused pyridine ring can influence the regioselectivity of such reactions.
Pyridine Ring
The nitrogen atom in the pyridine ring is basic and can be protonated or quaternized. The pyridine ring is generally electron-deficient and therefore more resistant to electrophilic substitution than the pyrrole ring. However, it can undergo nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen.
Chloro Substituent
The chlorine atom at the 5-position is a key handle for further functionalization. It can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, a common strategy in the diversification of drug candidates.
Key Reactions and Transformations
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to mimic the indole core of tryptophan and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolopyridine core can act as a hinge-binder, a common motif in kinase inhibitors that anchors the molecule in the ATP-binding site of the enzyme. The chloro substituent and the ethyl ester provide convenient points for modification to achieve desired potency, selectivity, and pharmacokinetic properties.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a close isomer, have been successfully developed into marketed drugs, such as the BRAF kinase inhibitor vemurafenib, highlighting the therapeutic potential of this class of compounds.
Experimental Protocols
Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Ethanol (EtOH)
-
2 M Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Acetic Acid
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in ethanol, add 2 M aqueous sodium hydroxide solution (1.3 equivalents).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the ethanol by evaporation under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 4.0 with acetic acid.
-
The resulting precipitate is collected by filtration.
-
The solid is dried in a desiccator to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
(This is a generalized protocol based on a similar transformation and may require optimization.)
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a pyrrolopyridine core, a reactive chloro group, and an ester functionality makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics.
References
An In-depth Technical Guide to Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 800401-62-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, bearing the CAS number 800401-62-1, is a pivotal heterocyclic building block in contemporary medicinal chemistry. As a derivative of the 4-azaindole scaffold, it serves as a crucial intermediate in the synthesis of a diverse array of pharmacologically active molecules, most notably kinase inhibitors for oncological applications.[1][2] Its strategic substitution with a chlorine atom on the pyridine ring and an ethyl carboxylate group on the pyrrole moiety provides synthetic handles for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. This guide furnishes a detailed examination of its synthesis, physicochemical properties, spectral characteristics, and reactivity, offering a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 4-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 4-azaindole, is a "privileged scaffold" in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural motif while offering modulated electronic properties, enhanced solubility, and different metabolic profiles due to the presence of the pyridine nitrogen. This has led to the successful development of numerous therapeutic agents targeting a range of diseases.
This compound is a functionalized derivative of this core structure. The chloro substituent at the 5-position enhances the molecule's electrophilicity and can participate in various cross-coupling reactions, while the ethyl carboxylate at the 2-position provides a key site for amide bond formation and other modifications.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
Physical Properties
| Property | Value | Source |
| CAS Number | 800401-62-1 | [3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.64 g/mol | [3] |
| Boiling Point | 356.8 °C at 760 mmHg | [3] |
| Density | 1.4±0.1 g/cm³ | [3] |
| Appearance | Expected to be a solid | |
| Storage | 2-8°C | [2] |
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of analogous 4-azaindole and pyrrole-2-carboxylate derivatives.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[3,2-b]pyridine core, typically in the range of 7.0-8.5 ppm. The ethyl ester will exhibit a quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃). The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the ester is anticipated to resonate around 160-165 ppm. Aromatic carbons will appear in the 100-150 ppm region. The methylene and methyl carbons of the ethyl group are expected around 60 ppm and 14 ppm, respectively.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (224.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic rings (1400-1600 cm⁻¹).
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached in a two-stage process: the construction of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by the introduction of the ethyl carboxylate group at the 2-position.
Synthesis of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine Intermediate
A plausible and documented synthetic route to the core structure involves a Sonogashira coupling followed by cyclization.[6]
Workflow for the Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine:
Caption: Synthetic workflow for the 5-chloro-1H-pyrrolo[3,2-b]pyridine core.
Detailed Protocol:
-
Sonogashira Coupling: To a solution of 2-bromo-6-chloropyridin-3-amine in DMF, add triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride. The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Ethynyltrimethylsilane is then added, and the reaction is heated to approximately 80°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield the crude trimethylsilyl-protected intermediate.
-
Deprotection and Cyclization: The crude intermediate from the previous step is dissolved in methanol, and concentrated hydrochloric acid is added. The mixture is heated to around 75°C. The acid facilitates the removal of the trimethylsilyl protecting group, followed by an intramolecular cyclization to form the pyrrole ring. Upon completion, the reaction is neutralized, and the product is extracted with an organic solvent. Purification by column chromatography on silica gel affords 5-chloro-1H-pyrrolo[3,2-b]pyridine.[6]
Introduction of the Ethyl Carboxylate Group: Friedel-Crafts Acylation
The electron-rich nature of the pyrrole ring in the 4-azaindole system makes it susceptible to electrophilic substitution, with the C2 and C3 positions being the most reactive. Friedel-Crafts acylation is a classic and effective method to introduce an acyl group onto an aromatic ring.
Proposed Synthesis of this compound:
Caption: Proposed Friedel-Crafts acylation for the final product synthesis.
Proposed Experimental Protocol:
-
To a cooled (0°C) suspension of a Lewis acid, such as aluminum chloride, in an inert anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethyl chlorooxoacetate dropwise under an inert atmosphere.
-
After stirring for a short period, a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine in the same solvent is added slowly, maintaining the low temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Causality in Experimental Choices:
-
Lewis Acid: A strong Lewis acid like AlCl₃ is crucial to activate the acylating agent (ethyl chlorooxoacetate) by forming a highly electrophilic acylium ion intermediate.
-
Inert and Anhydrous Conditions: The reagents are sensitive to moisture, which would deactivate the Lewis acid and hydrolyze the acylating agent. An inert atmosphere prevents unwanted side reactions.
-
Low Temperature: The initial reaction is performed at a low temperature to control the exothermic reaction and prevent potential side reactions or degradation of the starting material.
-
Aqueous Workup: The acidic aqueous workup is necessary to decompose the aluminum complexes formed during the reaction and to separate the organic product.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around three main functionalities: the pyrrole N-H, the C-Cl bond on the pyridine ring, and the ethyl ester.
-
N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents that can modulate the compound's properties and biological activity.
-
Cross-Coupling Reactions: The chlorine atom at the C5 position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
-
Amide Formation: The ethyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[5] This is a very common strategy in the development of kinase inhibitors, where the amide bond often plays a crucial role in binding to the target protein.
The 1H-pyrrolo[3,2-b]pyridine scaffold has been incorporated into numerous kinase inhibitors. For instance, derivatives have shown potent activity against various kinases implicated in cancer and other diseases. The specific compound, this compound, serves as a key starting material in the synthesis of these complex molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The strategic placement of its functional groups provides a platform for the generation of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. This guide provides a foundational understanding of this important compound, which should aid researchers in its effective utilization in their synthetic and drug discovery endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid|CAS 1251165-53-3 [benchchem.com]
- 5. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Azaindole Scaffold
In the landscape of medicinal chemistry, the pyrrolopyridine, or azaindole, scaffold has emerged as a "privileged structure." Its bioisosteric relationship with the endogenous purine core allows it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] This characteristic has positioned pyrrolopyridine derivatives at the forefront of kinase inhibitor development, a critical area in the fight against cancer and other proliferative diseases. Within this important class of molecules, ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate stands out as a key building block, offering a versatile platform for the synthesis of complex and highly specific therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, synthesis, reactivity, and pivotal role in the development of next-generation kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 800401-62-1) is a heterocyclic compound featuring a fused pyrrole and pyridine ring system, forming the 4-azaindole core.[2] The strategic placement of a chlorine atom at the C5 position and an ethyl carboxylate group at the C2 position endows the molecule with a unique combination of stability and reactivity, making it an ideal intermediate for further chemical elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.64 g/mol | [2] |
| Appearance | Light brown to yellow solid (typical) | |
| Boiling Point | 356.8°C at 760 mmHg | [2] |
| Density | 1.4 g/cm³ | [2] |
| XLogP3 | 2.6 | [2] |
The presence of the electron-withdrawing chlorine atom on the pyridine ring and the ester group on the pyrrole ring significantly influences the electron distribution within the bicyclic system, impacting its reactivity in subsequent synthetic transformations.
Synthesis of the Core Intermediate: A Plausible Pathway
While specific, detailed synthetic protocols for this compound are not abundantly available in peer-reviewed literature, a robust synthesis can be constructed based on established methods for related azaindole derivatives. A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Bromination of 2-Amino-6-chloropyridine
-
To a solution of 2-amino-6-chloropyridine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-6-chloropyridine.
Causality: The amino group in 2-amino-6-chloropyridine is an activating group, directing the electrophilic bromination to the ortho and para positions. The C3 position is sterically less hindered and electronically favored for substitution.
Step 2: Sonogashira Coupling
-
In a reaction vessel, combine 2-amino-3-bromo-6-chloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a solvent system such as a mixture of triethylamine and THF.
-
Degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Add ethyl propiolate and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain ethyl 3-(2-amino-6-chloropyridin-3-yl)propiolate.
Causality: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[3] The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the copper acetylide and reductive elimination to form the desired product.
Step 3: Base-Mediated Cyclization
-
Dissolve the product from Step 2 in a polar aprotic solvent like DMF.
-
Add a suitable base, such as potassium tert-butoxide, at room temperature.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Causality: The base deprotonates the amino group, which then acts as a nucleophile, attacking the electron-deficient alkyne in an intramolecular fashion to form the five-membered pyrrole ring.
Spectroscopic Characterization
Accurate structural elucidation is paramount in drug development. While a publicly available, experimentally verified full dataset for the title compound is scarce, the following are expected characteristic spectral features based on its structure and data from analogous compounds.
¹H NMR (Predicted):
-
~10.0-12.0 ppm (br s, 1H): N-H proton of the pyrrole ring.
-
~8.0-8.2 ppm (d, 1H): Pyridine ring proton (H7).
-
~7.2-7.4 ppm (d, 1H): Pyridine ring proton (H6).
-
~7.0-7.1 ppm (s, 1H): Pyrrole ring proton (H3).
-
~4.3-4.5 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.
-
~1.3-1.5 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.
¹³C NMR (Predicted):
-
~160-165 ppm: Carbonyl carbon of the ester.
-
~140-150 ppm: Quaternary carbons of the pyridine ring.
-
~120-135 ppm: Quaternary and protonated carbons of the pyrrole and pyridine rings.
-
~110-120 ppm: Protonated carbons of the pyridine and pyrrole rings.
-
~60-65 ppm: Methylene carbon of the ethyl ester.
-
~14-16 ppm: Methyl carbon of the ethyl ester.
Mass Spectrometry (MS):
-
Expected m/z: 224.03 (M⁺) and 226.03 (M+2⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Infrared (IR) Spectroscopy:
-
~3300-3400 cm⁻¹: N-H stretching of the pyrrole ring.
-
~1700-1720 cm⁻¹: C=O stretching of the ester.
-
~1550-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.
Reactivity and Role in Drug Synthesis
The true value of this compound lies in its versatile reactivity, which allows for the strategic introduction of various substituents to build complex molecules with desired pharmacological properties.
Key Reaction Sites and Their Utility:
Caption: Key reactive sites for molecular elaboration.
-
The C5-Chloro Group: This is the primary site for introducing diversity. The chlorine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[4]
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of a C-C bond, introducing aryl or heteroaryl moieties. This is crucial for extending the molecule to interact with specific pockets in the target kinase.[5]
-
Buchwald-Hartwig Amination: Coupling with various amines introduces a C-N bond, enabling the synthesis of a wide range of substituted amino-pyrrolopyridines. This is a common strategy for engaging with the hinge region of kinases.[6]
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements.[7]
-
-
The C2-Ester Group: The ethyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This amide linkage is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the target protein.
-
The N1-Pyrrole Proton: The N-H of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or arylated to further modify the molecule's properties, such as solubility, cell permeability, and metabolic stability.
Application in Kinase Inhibitor Synthesis: A Case Study in FGFR Inhibitors
The pyrrolo[3,2-b]pyridine scaffold is a key component in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[8][9]
The synthesis of potent FGFR inhibitors often utilizes this compound as a starting material. A general synthetic strategy is outlined below:
Caption: General scheme for the synthesis of FGFR inhibitors.
In this scheme, the ester is first converted to an amide. The resulting intermediate then undergoes a palladium-catalyzed cross-coupling reaction at the C5 position to introduce a second diversity element (R²). This two-pronged approach allows for the systematic exploration of the chemical space around the pyrrolopyridine core to optimize potency, selectivity, and pharmacokinetic properties. The pyrrolopyridine core typically acts as the "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The substituents at the C2 (via the amide) and C5 positions then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.
Handling and Safety
This compound should be handled in a well-ventilated area, preferably in a fume hood.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable and versatile tool for the construction of novel therapeutics. As our understanding of the kinome and the molecular drivers of disease continues to expand, the demand for sophisticated, highly tailored small molecule inhibitors will only grow. The strategic application of building blocks like this compound will undoubtedly continue to play a central role in the discovery and development of life-saving medicines. The ongoing exploration of new coupling partners and the development of more efficient catalytic systems will further broaden the utility of this invaluable scaffold, paving the way for the next generation of targeted therapies.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. 800401-62-1 | this compound - Moldb [moldb.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. WO2010020905A1 - Pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate spectral data (NMR, MS)
An In-depth Technical Guide to the Spectral Analysis of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by spectral data from structurally related compounds.[2] This guide also outlines detailed, field-proven protocols for the acquisition of such spectral data, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to the pyrrolopyridine class of heterocyclic compounds.[3] The pyrrolopyridine scaffold is a significant structural motif in numerous biologically active molecules.[3][4] The specific compound, with the molecular formula C₁₀H₉ClN₂O₂, has a molecular weight of 224.64 g/mol and is identified by the CAS number 800401-62-1.[1][5] Its utility as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy, underscores the importance of its thorough characterization.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core, the protons of the ethyl ester group, and the N-H proton of the pyrrole ring. The predictions are based on a standard analysis in a deuterated solvent like DMSO-d₆ at 500 MHz.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | H1 (N-H) | The N-H proton of the pyrrole ring is expected to be significantly deshielded and will likely appear as a broad singlet that is exchangeable with D₂O. |
| ~8.4 | Doublet | 1H | H7 | This proton is adjacent to the pyridine nitrogen, leading to a downfield shift. |
| ~7.8 | Doublet | 1H | H6 | This proton is on the pyridine ring and will be influenced by the adjacent chloro substituent. |
| ~7.2 | Singlet | 1H | H3 | The proton at the C3 position of the pyrrole ring is expected to be a singlet. |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are coupled to the methyl protons, resulting in a quartet. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the methylene protons, resulting in a triplet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Cl) and the aromaticity of the heterocyclic system.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161 | C=O | The carbonyl carbon of the ester group is expected at a characteristic downfield position. |
| ~148 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~145 | C5 | The carbon bearing the chloro substituent will be shifted downfield. |
| ~142 | C7 | Aromatic carbon in the pyridine ring adjacent to the nitrogen. |
| ~130 | C3a | A quaternary carbon at the fusion of the two rings. |
| ~128 | C2 | The carbon to which the carboxylate group is attached. |
| ~118 | C6 | Aromatic carbon in the pyridine ring. |
| ~105 | C3 | Aromatic carbon in the pyrrole ring. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is crucial for determining the molecular weight and elemental composition. Electron Ionization (EI) is a common technique for such molecules.
Table 3: Predicted MS (EI) Data
| m/z | Predicted Identity | Rationale |
| 224/226 | [M]⁺ | Molecular ion peak, with the characteristic ~3:1 isotopic pattern for a single chlorine atom. |
| 179/181 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester is a common fragmentation pathway.[6] |
| 151/153 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the previous fragment.[6] |
Predicted Mass Spectral Fragmentation Pathway
The fragmentation is likely initiated by the loss of the ethoxy radical from the ethyl ester, followed by the elimination of a carbon monoxide molecule.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocols
The following are detailed protocols for acquiring high-quality spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup (for an EI-MS system):
-
Tune the instrument using a standard calibrant.
-
Set the ionization energy to 70 eV.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic analysis of a novel compound like this compound is outlined below.
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
This guide provides a foundational understanding of the expected spectral characteristics of this compound. The predicted NMR and MS data, along with the detailed experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds. The structural insights gained from such analyses are paramount for advancing drug discovery and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Core
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has established itself as a "privileged structure." Its unique arrangement, a bioisostere of the endogenous purine and indole systems, offers a strategic advantage in drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the interactions of purines with biological targets, particularly the hinge region of kinases. This has led to the widespread application of 7-azaindole derivatives in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas.[1]
This technical guide focuses on a key derivative that has played a pivotal role in the synthesis of such targeted therapies: ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 800401-62-1). We will delve into its discovery, the evolution of its synthesis, and its critical application as a cornerstone intermediate in the construction of complex pharmaceutical agents.
Physicochemical Properties
| Property | Value |
| CAS Number | 800401-62-1[2] |
| Molecular Formula | C10H9ClN2O2[2] |
| Molecular Weight | 224.65 g/mol [2] |
| Appearance | Solid |
| Boiling Point | 356.8 °C at 760 mmHg[2] |
| Density | 1.4 g/cm³[2] |
The Genesis of a Key Intermediate: Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader exploration of 7-azaindole derivatives as kinase inhibitors. While a singular "discovery" paper for this specific ester is not readily identifiable, its emergence can be traced through the patent literature and medicinal chemistry studies of the early 2000s. The impetus for its synthesis was the need for functionalized 7-azaindole cores that could serve as versatile building blocks.
The true significance of this intermediate became apparent with the development of BRAF inhibitors, most notably Vemurafenib (Zelboraf®) .[1][3] Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a driver mutation in a significant percentage of melanomas.[1] The core of Vemurafenib features a pyrrolo[2,3-b]pyridine (a related isomer) scaffold, highlighting the importance of this heterocyclic system in achieving high-affinity binding to the ATP pocket of the kinase. The synthetic routes to Vemurafenib and other similar kinase inhibitors necessitated a reliable supply of functionalized azaindole intermediates, paving the way for the development and large-scale synthesis of compounds like this compound.
The chloro- and ethyl carboxylate- moieties at the 5- and 2-positions, respectively, are not arbitrary. The C2-ester provides a handle for further chemical elaboration, such as amide bond formation, while the C5-chloro substituent offers a site for cross-coupling reactions to introduce further diversity and tune the pharmacological properties of the final drug molecule.
The Synthetic Tapestry: Devising a Route to a Privileged Core
The synthesis of this compound and related 7-azaindole-2-carboxylates has evolved, with several strategies being employed to construct the bicyclic core. A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Below is a generalized, yet representative, synthetic workflow based on established methodologies for related azaindole syntheses.
Caption: Generalized synthetic workflow for 7-azaindole-2-carboxylates.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative representation of a potential synthetic route, drawing from established chemical principles for the synthesis of similar heterocyclic systems.
Step 1: Palladium-Catalyzed Coupling and Cyclization
-
To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in a suitable solvent such as DMF or dioxane, is added ethyl 3-(dimethylamino)acrylate (1.2 eq).
-
A palladium catalyst, for example, Pd(OAc)2 (0.1 eq), and a phosphine ligand, such as P(o-tol)3 (0.2 eq), are added to the reaction mixture.
-
A base, typically a tertiary amine like triethylamine (3.0 eq), is introduced.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for several hours, until the starting material is consumed (monitored by TLC or LC-MS). This step facilitates both the coupling of the acrylate and the subsequent intramolecular cyclization.
Causality: The palladium catalyst is essential for the Heck-type coupling between the aryl bromide and the acrylate. The phosphine ligand stabilizes the palladium catalyst and promotes the reaction. The base is required to neutralize the HBr formed during the reaction and to facilitate the cyclization.
Step 2: Aromatization
-
Upon completion of the cyclization, the reaction mixture contains a dihydropyrrolopyridine intermediate.
-
Aromatization to the desired pyrrolo[3,2-b]pyridine core can be achieved by in-situ air oxidation or by the addition of a mild oxidizing agent.
-
The reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The presence of the characteristic signals for the ethyl ester and the aromatic protons of the pyrrolopyridine core, along with the correct molecular ion peak in the mass spectrum, validates the successful synthesis.
Applications in Drug Discovery: A Cornerstone for Kinase Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[4] The 7-azaindole core, as previously mentioned, is a superb hinge-binding motif for kinases.[1]
Caption: Role as an intermediate in kinase inhibitor synthesis.
The synthetic utility of this intermediate is demonstrated in the following conceptual steps:
-
Hydrolysis: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, under basic conditions (e.g., NaOH in ethanol/water).
-
Amide Coupling: The resulting carboxylic acid is then coupled with a variety of amine-containing fragments using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of diverse side chains that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
-
Cross-Coupling: The chloro-substituent at the 5-position can be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups. This further expands the chemical space and allows for the fine-tuning of the molecule's properties.
This modular approach, enabled by the specific functionalization of this compound, has been instrumental in the rapid development of numerous kinase inhibitor candidates.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its development was not an isolated event but rather a response to the growing need for robust and versatile intermediates in the pursuit of targeted therapies. As our understanding of kinase biology continues to deepen, the demand for novel and potent inhibitors will undoubtedly persist. The 7-azaindole scaffold, and by extension, key intermediates like the one discussed herein, will continue to be a cornerstone of these drug discovery efforts, providing a reliable and adaptable platform for the creation of next-generation medicines.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Cornerstone for Kinase Inhibitor Discovery
Introduction: The Significance of the 4-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, has emerged as a privileged heterocyclic motif. Its structural resemblance to indole allows it to function as a bioisostere, offering modulated physicochemical properties that can lead to improved pharmacokinetic profiles in drug candidates. Among the various derivatives of this scaffold, ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate stands out as a pivotal starting material, particularly in the development of targeted kinase inhibitors for oncology and other therapeutic areas.[1][2] This guide provides an in-depth technical overview of a robust synthetic route to this key intermediate, elucidating the chemical principles that underpin the experimental design and offering detailed protocols for its practical implementation.
A Versatile Synthetic Approach: From Substituted Pyridines to the Pyrrolopyridine Core
The construction of the 1H-pyrrolo[3,2-b]pyridine ring system can be achieved through various synthetic strategies. A particularly effective and scalable approach commences with a readily available substituted pyridine, specifically 3-amino-2,6-dichloropyridine. This starting material is strategically chosen for its inherent reactivity and the versatility of its chloro-substituents, which allow for subsequent functionalization. The overall synthetic transformation involves the construction of the pyrrole ring onto the pyridine core through a condensation reaction followed by a thermally induced cyclization.
Caption: Synthetic overview for this compound.
Mechanistic Insights and Experimental Protocol
The synthesis is a two-step process that begins with the formation of a key enamine intermediate, followed by a cyclization reaction to yield the desired pyrrolopyridine.
Step 1: Synthesis of the Enamine Intermediate
The initial step involves the reaction of 3-amino-2,6-dichloropyridine with diethyl 2-(ethoxymethylene)malonate (DEEMM).[3][4] This reaction is a classic example of a condensation between an amine and an activated alkene. The ethoxymethylene group of DEEMM serves as a good leaving group, facilitating the nucleophilic attack by the amino group of the pyridine derivative.
Causality of Experimental Choices:
-
Solvent: A high-boiling, inert solvent such as toluene is typically employed to facilitate the removal of ethanol, which is formed as a byproduct, thereby driving the reaction to completion.
-
Temperature: The reaction is generally heated to reflux to provide the necessary activation energy for the condensation and to aid in the removal of ethanol.
Experimental Protocol: Synthesis of Diethyl 2-(((2,6-dichloropyridin-3-yl)amino)methylene)malonate
-
To a solution of 3-amino-2,6-dichloropyridine (1 equivalent) in toluene (10 volumes), add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a cold, non-polar solvent such as hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the enamine intermediate as a stable solid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Amino-2,6-dichloropyridine | 1.0 | 163.00 |
| Diethyl 2-(ethoxymethylene)malonate | 1.1 | 216.23 |
Step 2: Thermal Cyclization to this compound
The second and final step is a thermally induced intramolecular cyclization of the enamine intermediate. This reaction proceeds via a nucleophilic attack of a carbon atom of the pyridine ring onto one of the ester carbonyl groups, followed by the elimination of ethanol and a subsequent tautomerization to form the aromatic pyrrole ring. The presence of the chloro group at the 6-position of the pyridine ring is crucial as it is eliminated during the cyclization process, leading to the formation of the desired 5-chloro-pyrrolopyridine.
Causality of Experimental Choices:
-
High-Boiling Solvent: A high-boiling solvent such as diphenyl ether is often used to achieve the high temperatures required for the cyclization (typically >200 °C).
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and product at high temperatures.
Experimental Protocol: Synthesis of this compound
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the enamine intermediate (1 equivalent) in a high-boiling solvent like diphenyl ether (5-10 volumes).
-
Heat the mixture to a high temperature (e.g., 240-260 °C) and maintain for a period of 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solvent. Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.
-
Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C10H9ClN2O2 | 224.64 |
Application in Drug Development: A Gateway to Kinase Inhibitors
This compound is a highly valuable building block in the synthesis of a wide range of kinase inhibitors.[5][6] The ester functionality at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacological properties of the final compounds. The chloro-substituent at the 5-position provides a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups that can interact with specific residues in the kinase active site.
References
- 1. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Biological Potential of the Pyrrolo[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Its unique heterocyclic structure, an isostere of the natural indole nucleus, imparts a favorable combination of rigidity, hydrogen bonding capability, and electronic properties. This has rendered it a versatile framework for the design of potent and selective modulators of a wide array of biological targets, leading to significant breakthroughs in therapeutic drug development. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanistic underpinnings of this remarkable molecular core.
The Strategic Advantage of the 7-Azaindole Core
The substitution of a carbon atom at the 7-position of indole with a nitrogen atom fundamentally alters the scaffold's physicochemical profile. The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing potential interactions with protein targets, and modulates the electron distribution across the bicyclic system. These features have been masterfully exploited to generate high-affinity ligands for numerous enzyme and receptor families.
Therapeutic Versatility: A Scaffold for Multiple Indications
The true potential of the pyrrolo[3,2-b]pyridine core is demonstrated by its successful application across a spectrum of therapeutic areas, from oncology to neurodegenerative disorders.
Oncology: A Cornerstone of Kinase Inhibition
The pyrrolo[3,2-b]pyridine scaffold has proven exceptionally effective as a hinge-binding motif in protein kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.
A landmark example is Ceritinib , a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] In NSCLC, a chromosomal rearrangement often results in the EML4-ALK fusion oncogene, leading to constitutive kinase activity and uncontrolled cell growth.[1][2] Ceritinib binds to the ATP-binding site of the ALK kinase domain, blocking its autophosphorylation and interrupting downstream signaling pathways such as STAT3, AKT, and ERK1/2, which are crucial for cell proliferation and survival.[1] This inhibition ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, Ceritinib is significantly more potent than the first-generation inhibitor Crizotinib and can overcome several crizotinib-resistance mutations.[3][4]
Beyond ALK, this scaffold has been integral to the development of inhibitors for other key oncogenic kinases, including:
-
FMS Kinase: Derivatives of pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase, a target for cancer and inflammatory disorders.[5][6]
-
CDK8: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key oncogene in colorectal cancer.[7][8] This compound was shown to downregulate the WNT/β-catenin signaling pathway.[7][8]
-
IKKα: An aminoindazole-pyrrolo[2,3-b]pyridine scaffold yielded potent and selective inhibitors of IKKα, a key regulator in the non-canonical NF-κB signaling pathway, which is implicated in inflammation and cancer.[9]
Neurodegenerative Diseases: Targeting Pathological Pathways
The pyrrolo[3,2-b]pyridine framework is also being actively explored for its potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.
In the context of Alzheimer's disease , a primary focus has been the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This enzyme is implicated in the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles, a pathological hallmark of the disease.[10][11] Recently, a novel pyrrolo[2,3-b]pyridine-based compound, S01, was designed and shown to inhibit GSK-3β with subnanomolar potency (IC50 of 0.35 ± 0.06 nM).[12] In cellular assays, this compound effectively decreased the phosphorylation of tau, highlighting its therapeutic potential.[12]
Nitrogen-based heterocyclic compounds, including those with a pyridine core, are widely investigated for their neurotropic activity in conditions like Alzheimer's and Parkinson's disease.[10][13]
Synthetic Strategies for Core Construction
The synthesis of the pyrrolo[3,2-b]pyridine scaffold can be achieved through various established and modern chemical reactions. Classical methods often involve the construction of the pyrrole ring onto a pre-existing pyridine. More contemporary strategies, however, leverage the power of multicomponent reactions and transition-metal-catalyzed cross-couplings to build and functionalize the heterocyclic core in a highly efficient and versatile manner.[14] These advanced methods allow for the creation of diverse chemical libraries essential for structure-activity relationship (SAR) studies.
A Framework for Biological Evaluation: Key Experimental Protocols
A systematic approach is required to validate the biological potential of novel pyrrolo[3,2-b]pyridine derivatives. The following workflow outlines the critical experimental stages for characterizing a potential kinase inhibitor.
Caption: High-level workflow for the evaluation of novel pyrrolo[3,2-b]pyridine inhibitors.
Step 1: Biochemical Potency Determination
-
Objective: To quantify the direct inhibitory effect of the compound on the purified target enzyme.
-
Protocol Example (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: Purified kinase, biotinylated substrate peptide, europium-labeled phosphospecific antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure: a. In a 384-well plate, add the test compound across a range of concentrations. b. Add the kinase and the biotinylated substrate. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature. d. Stop the reaction and add the detection mix (Eu-antibody and SA-APC). e. Incubate to allow for antibody binding to the phosphorylated substrate.
-
Data Analysis: Read the plate on a TR-FRET-capable reader. The signal is proportional to substrate phosphorylation. Calculate IC50 values by fitting the dose-response curve.
-
Step 2: Cellular Activity Assessment
-
Objective: To determine the compound's efficacy in a relevant cellular model.
-
Protocol Example (Cell Viability Assay):
-
Cell Line: Choose a cancer cell line known to be dependent on the target kinase for survival (e.g., an ALK-positive NSCLC line for an ALK inhibitor).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the compound in a serial dilution for 72 hours. c. Add a viability reagent (e.g., resazurin or a commercial ATP-based assay like CellTiter-Glo®). d. Incubate as required by the reagent manufacturer.
-
Data Analysis: Measure fluorescence or luminescence. Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
-
Step 3: Cellular Target Engagement Verification
-
Objective: To confirm that the compound binds to its intended target within the complex cellular environment.
-
Protocol Example (Cellular Thermal Shift Assay - CETSA):
-
Procedure: a. Treat intact cells with the test compound or a vehicle control. b. Harvest the cells, lyse them, and divide the lysate into aliquots. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C). This induces protein denaturation and aggregation. d. Centrifuge to pellet the aggregated proteins. e. Collect the supernatant containing the soluble, non-denatured proteins.
-
Data Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting. A ligand-bound protein is stabilized and will remain soluble at higher temperatures, resulting in a "thermal shift."
-
Structure-Activity Relationship (SAR) and Future Outlook
The pyrrolo[3,2-b]pyridine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the pyrrolo[3,2-b]pyridine scaffold for SAR studies.
-
N1-Position: The pyrrole N-H is often a critical hydrogen bond donor, anchoring the molecule in the hinge region of many kinases.
-
C3-Position: Substituents here can project into selectivity pockets, enabling the design of inhibitors that can distinguish between closely related kinases.
-
C5-Position: Modifications at this solvent-exposed position are frequently used to enhance solubility and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The continued exploration of the pyrrolo[3,2-b]pyridine scaffold is a vibrant area of research. Its proven track record and chemical tractability ensure its place as a high-value starting point for the development of next-generation targeted therapies. Future efforts will undoubtedly expand its application to new target classes and leverage novel drug modalities, further cementing its status as a truly privileged core in drug discovery.
References
- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hallmarks of neurodegenerative disease: A systems pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 14. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
An In-depth Technical Guide to the Safe Handling of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 800401-62-1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization of this important chemical intermediate. As a key building block in the synthesis of complex heterocyclic systems, particularly kinase inhibitors for cancer therapy, its proper handling is paramount to both personnel safety and experimental integrity.[1]
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.
| Property | Value | Source |
| CAS Number | 800401-62-1 | [1][2] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 224.64 g/mol | [1][2] |
| Boiling Point | 356.8°C at 760 mmHg | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 185.4 ± 26.5 °C | [2] |
| XLogP3 | 2.6 | [2] |
| Appearance | Not specified, likely a solid | N/A |
The XLogP3 value of 2.6 suggests a moderate level of lipophilicity, indicating that the compound may be absorbed through the skin. This reinforces the need for diligent use of appropriate personal protective equipment (PPE), as detailed in Section 3. The high boiling point indicates it is a non-volatile solid under standard laboratory conditions, meaning the primary exposure risk during handling is through inhalation of dust or direct skin contact, rather than vapor inhalation.
Hazard Identification and Toxicological Profile
While comprehensive GHS classification data for this compound is not consistently available across all databases, the structural class—chlorinated heterocyclic compounds—necessitates a cautious approach.[2] Safety data for structurally related compounds often indicate potential for skin, eye, and respiratory irritation.[3][4][5]
Key Potential Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[6][7]
Thermal Decomposition: As with many chlorinated solvents and heterocyclic compounds, exposure to extreme heat or fire can lead to decomposition, yielding hazardous breakdown products such as hydrogen chloride (HCl), carbon oxides, and nitrogen oxides (NOx).[6][8][9] This is a critical consideration during reactions at elevated temperatures and in fire-fighting scenarios.
Laboratory Handling and Exposure Controls
A proactive and informed approach to exposure control is the cornerstone of laboratory safety. The following protocols are designed to minimize risk during the handling of this compound.
Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be conducted in a properly functioning chemical fume hood.[4] This is crucial to prevent the inhalation of fine dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to handle any potential fugitive emissions.[2]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be used in situations with a higher risk of splashing.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. It is imperative to inspect gloves for any defects before use and to use proper removal techniques to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.[6]
-
Lab Coat: A full-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if dust formation is significant or engineering controls are insufficient, a NIOSH-approved P95 or P1 particle respirator should be used.[6]
Caption: A workflow for the safe handling of chemical intermediates.
Storage, Spills, and Disposal
Storage
Proper storage is essential for maintaining the compound's purity and preventing accidents.
-
Temperature: Store in a cool, dry, and well-ventilated place with a recommended temperature of 2-8°C.[1][2]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Accidental Release Measures
In the event of a spill, a calm and methodical response is critical.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear the full PPE described in Section 3.2. Avoid dust formation.[6]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, closed container for disposal without creating dust.[6][7] Do not let the product enter drains or waterways.[4][6] After material has been collected, decontaminate the area with a suitable solvent and wash thoroughly.
Caption: A decision tree for responding to laboratory spills.
Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.[3]
-
Disposal Method: Do not dispose of down the drain.[10] Waste must be handled by a licensed professional waste disposal service, typically via incineration at a permitted facility.[6][10]
Application Profile: Use in Synthesis
This compound is a valuable intermediate in medicinal chemistry. The pyrrolo[3,2-b]pyridine core is a key pharmacophore in many biologically active molecules.[11][12] A common subsequent reaction for this compound is the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid, a versatile handle for further elaboration, such as amide bond formation.
Representative Protocol: Hydrolysis to 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This protocol is adapted from a general method for the hydrolysis of a closely related isomer and serves as an example of handling the compound in a reaction.[13]
Reagents & Equipment:
-
This compound
-
Ethanol (or other suitable alcohol)
-
2M Sodium Hydroxide (NaOH) solution
-
Acetic Acid
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with this compound (1.0 eq) and ethanol (approx. 10 mL per mmol of substrate).
-
Saponification: To the stirred solution, add 2M aqueous sodium hydroxide (1.3-1.5 eq). The addition of a strong base initiates the nucleophilic acyl substitution that hydrolyzes the ester.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent) for 1-2 hours. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. Monitor the reaction by TLC or LC-MS if desired.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Add water to the residue and stir. Carefully adjust the pH of the aqueous solution to ~4.0 by adding acetic acid dropwise.[13] Causality: The carboxylic acid product is anionic (carboxylate) and soluble in the basic aqueous solution. Acidification protonates the carboxylate, forming the neutral carboxylic acid, which is significantly less soluble in water and precipitates out of solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Drying: Wash the solid with cold water and dry it in a desiccator or vacuum oven to yield the target carboxylic acid.[13]
This protocol highlights multiple handling steps—weighing, transfer, reaction at elevated temperature, and product isolation—all of which must be performed with the safety measures outlined in this guide.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. echemi.com [echemi.com]
- 11. lookchem.com [lookchem.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-b]pyridine Core in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold, a key structural motif in numerous biologically active compounds, serves as a cornerstone in modern drug discovery. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure for targeting a wide array of physiological targets, including kinases and other enzymes implicated in various disease states. The targeted functionalization of this core, particularly through carbon-carbon bond formation, is paramount for the development of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving such transformations.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks have cemented its role in the synthetic chemist's toolbox. This document provides a detailed guide for the successful application of the Suzuki coupling reaction to a specific, high-value substrate: ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
This application note is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of reagents and conditions, empowering researchers to troubleshoot and adapt the methodology to their specific synthetic goals.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is fundamental to optimizing reaction conditions and overcoming potential challenges. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl. While chloroarenes are typically less reactive, modern catalyst systems with electron-rich and bulky phosphine ligands have been developed to facilitate the activation of these more challenging substrates.
-
Transmetalation: For the transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (R') to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed carbon-carbon bond from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the desired product, ethyl 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Recommended Reagents and Conditions
The successful Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The presence of the nitrogen-containing heterocyclic core and the ester functionality necessitates careful consideration to avoid side reactions and ensure high yields.
| Component | Recommended Reagents | Rationale and Key Considerations |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium precursors that form the active Pd(0) species in situ. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich phosphine ligands are crucial for the coupling of less reactive aryl chlorides. They promote oxidative addition and stabilize the palladium catalyst.[1] |
| Pre-catalyst | XPhos Pd G2/G3 | These pre-formed catalysts offer convenience and often enhanced reactivity and reproducibility, as they do not require an in situ activation step.[3] |
| Boronic Acid/Ester | Arylboronic acids or Arylboronic acid pinacol esters | A wide variety of boronic acids are commercially available. Pinacol esters can offer increased stability and are less prone to protodeboronation. |
| Base | K₃PO₄ (Potassium phosphate)Cs₂CO₃ (Cesium carbonate) | These are strong inorganic bases that are effective in promoting transmetalation. K₃PO₄ is a common choice for nitrogen-containing heterocycles.[4] Cs₂CO₃ can be beneficial for particularly challenging couplings. |
| Solvent System | 1,4-Dioxane/WaterToluene/Ethanol | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the catalyst. |
| Reaction Temperature | 80-110 °C | The reaction temperature will need to be optimized depending on the specific boronic acid and catalyst system used. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) OR XPhos Pd G2 (5 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: If using a palladium precursor and ligand, add Pd₂(dba)₃ and SPhos to the vessel. If using a pre-catalyst, add the appropriate amount of XPhos Pd G2.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and proper inerting of the reaction vessel.- Use anhydrous solvents and high-purity reagents.- Screen different bases (e.g., Cs₂CO₃) and optimize the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use a boronic acid pinacol ester for increased stability.- Minimize the amount of water in the solvent system.- Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Homocoupled Byproducts | - Oxygen contamination leading to oxidative homocoupling of the boronic acid. | - Ensure a strictly oxygen-free reaction environment through rigorous degassing and inerting techniques. |
| Low Product Yield After Work-up | - Incomplete extraction of the product- Product degradation during purification | - Perform multiple extractions of the aqueous layer.- Consider alternative purification methods, such as crystallization, if the product is unstable on silica gel. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Handle these solvents in a fume hood and take appropriate fire safety precautions.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
Application Note & Protocol: Buchwald-Hartwig Amination of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: Strategic C-N Bond Formation in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to purine and its presence in numerous biologically active compounds, including kinase inhibitors. The functionalization of this core structure is paramount for the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds. This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates, providing access to a diverse array of functionalized amine derivatives that are often key intermediates or final products in drug discovery programs.
This application note provides a detailed protocol and practical insights for the successful Buchwald-Hartwig amination of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key building block in the synthesis of various targeted therapies. We will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, and provide a step-by-step guide for researchers to implement this transformation in their own laboratories.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Key Reaction Components and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The following diagram illustrates the interplay of these components:
Caption: Key components of the Buchwald-Hartwig amination reaction.
Parameter Selection Table
For the amination of this compound, the following parameters should be considered for optimization:
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. The choice may depend on the ligand used. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and should be screened. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. The choice of base can influence the reaction rate and substrate compatibility. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the catalyst and base. The choice of solvent can affect solubility and reaction temperature. |
| Temperature | 80-110 °C | The reaction generally requires heating to facilitate the catalytic cycle. The optimal temperature should be determined experimentally. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.
Reagents and Materials
-
This compound
-
Amine (e.g., morpholine, aniline derivative)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.1 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.1-1.5 equiv) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient base, low temperature | Ensure all reagents and solvents are anhydrous. Screen different ligands, bases, and higher temperatures. |
| Formation of byproducts | Side reactions of the substrate or product | Optimize reaction time and temperature. Consider a milder base. Ensure a strictly inert atmosphere. |
| Dehalogenation of the starting material | Presence of water or other protic sources | Use rigorously dried solvents and reagents. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-arylated 1H-pyrrolo[3,2-b]pyridine derivatives. By carefully selecting and optimizing the reaction parameters, researchers can efficiently access a wide range of compounds with significant potential in drug discovery. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this critical transformation.
Application Note & Protocol: N-Arylation of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Arylated Pyrrolo[3,2-b]pyridines
The pyrrolo[3,2-b]pyridine core, an isomer of indole often referred to as a 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals. The nitrogen atom at the 1-position of the pyrrole ring offers a critical vector for chemical modification, and its arylation can significantly modulate the pharmacological properties of the parent molecule. This modification can enhance target binding, improve pharmacokinetic profiles, and introduce new interaction points with biological targets. Consequently, robust and efficient protocols for the N-arylation of pyrrolo[3,2-b]pyridine derivatives are of paramount importance in drug discovery and development.
This application note provides a detailed, field-proven protocol for the N-arylation of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. We will delve into two of the most effective and widely adopted catalytic systems for this transformation: the Buchwald-Hartwig amination (a palladium-catalyzed process) and the Ullmann condensation (a copper-catalyzed reaction). The choice between these methods often depends on the specific arylating agent, functional group tolerance, and desired reaction scale.
Scientific Integrity & Logic: A Foundation of Trust
The protocols detailed herein are designed to be self-validating systems, emphasizing reproducibility and a clear understanding of the underlying chemical principles.
Expertise & Experience: The selection of reagents, catalysts, and reaction conditions is not arbitrary. For instance, in the Buchwald-Hartwig protocol, the use of sterically hindered biarylphosphine ligands is crucial. These ligands promote the formation of the catalytically active monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1] Similarly, in the Ullmann condensation, the choice of a suitable ligand, such as a diamine, can dramatically lower the traditionally harsh reaction temperatures by stabilizing the copper catalyst.[2]
Trustworthiness: Each step of the protocol is designed to minimize side reactions and ensure high yields of the desired N-arylated product. For example, the rigorous exclusion of oxygen and moisture in the Buchwald-Hartwig reaction is critical to prevent the deactivation of the palladium catalyst. The workup procedures are optimized for the efficient removal of catalysts and unreacted starting materials, leading to a high-purity final product.
Experimental Protocols
Two primary methods for the N-arylation of this compound are presented below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This method is highly versatile and generally offers a broad substrate scope with good functional group tolerance.[1]
Core Reaction:
Step-by-Step Methodology:
-
Pre-Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).
-
The choice of ligand is critical and should be optimized for the specific aryl halide. Bulky, electron-rich phosphines are generally preferred.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is essential to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv) to the flask. The base is crucial for the deprotonation of the pyrrole nitrogen, facilitating its coordination to the palladium center.[4]
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF). The solvent should be anhydrous to prevent quenching of the base and hydrolysis of the starting materials.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Reaction progress should be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-arylated product.
-
Visualization of the Buchwald-Hartwig Workflow:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation and can be a cost-effective alternative to palladium-catalyzed reactions.[5] Modern protocols often utilize ligands to improve reaction efficiency and mildness.[2]
Core Reaction:
Step-by-Step Methodology:
-
Pre-Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (typically an iodide or bromide, 1.5-2.0 equiv), a copper(I) source (e.g., CuI, 10-20 mol%), and a ligand (e.g., 1,10-phenanthroline or a diamine, 20-40 mol%).
-
The use of a ligand is highly recommended to facilitate the reaction at lower temperatures.[6]
-
-
Reaction Execution:
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) and a high-boiling polar solvent (e.g., DMF, DMSO, or NMP).[5]
-
Heat the reaction mixture to a high temperature (typically 110-150 °C) and stir for 12-48 hours. The reaction should be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄.
-
After filtration and concentration, the crude product is purified by column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Buchwald-Hartwig N-Arylation | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Catalyst Loading | 2-5 mol% | 10-20 mol% |
| Ligand | Phosphine (e.g., XPhos, RuPhos) | Diamine or Phenanthroline |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-110 °C | 110-150 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Aryl Halide | Cl, Br, I, OTf | I, Br |
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.
Buchwald-Hartwig Amination Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:[1][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The pyrrole nitrogen coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.
-
Reductive Elimination: The N-arylated product is formed, and the Pd(0) catalyst is regenerated.
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Ullmann Condensation Mechanism
The mechanism of the Ullmann condensation is more complex and can proceed through several pathways.[5][8] A commonly proposed mechanism involves the following steps:
-
Formation of a Copper(I) Amide: The Cu(I) catalyst reacts with the deprotonated pyrrole to form a copper(I) amide species.
-
Oxidative Addition or Concerted Pathway: This copper amide can then react with the aryl halide, potentially through an oxidative addition to a Cu(III) intermediate, followed by reductive elimination, or through a more concerted process.
Visualization of a Proposed Ullmann Condensation Pathway:
Caption: A proposed catalytic cycle for the Ullmann condensation.
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective means to achieve this transformation. The choice of method will depend on the specific substrates, desired reaction conditions, and available resources. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to successfully implement these important reactions in their own laboratories.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Strategic Application of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary pharmaceutical research, the quest for novel therapeutic agents is intrinsically linked to the design and synthesis of complex heterocyclic molecules. Among these, the pyrrolopyridine core, a bioisostere of indole, has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No: 800401-62-1) represents a highly versatile and strategically functionalized intermediate, pivotal in the construction of targeted therapies.[2] Its unique arrangement of a pyrrole ring fused to a pyridine ring, adorned with a reactive chlorine atom and an ester group, provides medicinal chemists with multiple avenues for molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key pharmaceutical intermediate.
The significance of this scaffold is underscored by its presence in numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2] The pyrrolopyridine nucleus acts as a bio-isostere for purines, enabling it to effectively compete for the ATP-binding sites of various kinases. The strategic placement of the chloro group at the 5-position and the ethyl carboxylate at the 2-position allows for sequential and regioselective modifications, paving the way for the synthesis of diverse compound libraries with finely tuned pharmacological profiles.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 800401-62-1 | [3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.64 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | 356.8 °C at 760 mmHg | [3] |
| Density | 1.4 g/cm³ | [3] |
Storage and Handling: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Core Synthesis and Mechanistic Insights
Protocol 1: Synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine Core
This protocol is adapted from established procedures for the synthesis of the parent scaffold.[4]
Step 1: Sonogashira Coupling
A mixture of 2-bromo-6-chloropyridin-3-amine (1.0 eq), copper(I) iodide (0.04 eq), and triethylamine (8.3 eq) in N,N-dimethylformamide (DMF) is degassed with argon. Bis(triphenylphosphine)palladium(II) chloride (0.02 eq) and ethynyltrimethylsilane (3.0 eq) are then added. The reaction is heated to 80°C for 1 hour. This step introduces the crucial two-carbon unit that will ultimately form the pyrrole ring.
Step 2: Cyclization
The crude product from the Sonogashira coupling is subjected to cyclization conditions to form the pyrrole ring. This is typically achieved by heating in the presence of a suitable catalyst or by treatment with a strong base to induce intramolecular cyclization.
Step 3: Purification
The resulting 5-chloro-1H-pyrrolo[3,2-b]pyridine is purified by silica gel column chromatography.[4]
Protocol 2: Carboxylation at the C2-Position
With the core scaffold in hand, the next critical step is the introduction of the ethyl carboxylate group at the 2-position of the pyrrole ring. This is a regioselective acylation reaction. A well-established method for this transformation on a pyrrole ring is the Vilsmeier-Haack reaction followed by oxidation and esterification, or direct acylation using an appropriate chloroformate. An analogous procedure for the synthesis of ethyl pyrrole-2-carboxylate provides a reliable template.[5]
Step 1: Acylation
To a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine in an anhydrous ether, trichloroacetyl chloride is added. The reaction is typically performed at reflux.
Step 2: Esterification
The resulting 2-trichloroacetylated intermediate is then treated with sodium ethoxide in ethanol to yield this compound.[5]
Caption: Synthetic workflow for this compound.
Application in the Synthesis of a Vemurafenib Analog
The true value of this compound lies in its utility as a precursor to potent kinase inhibitors. A prime example is its potential role in the synthesis of analogs of Vemurafenib (Zelboraf®), a BRAF V600E kinase inhibitor approved for the treatment of metastatic melanoma.[6][7] Vemurafenib itself is based on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold. Here, we outline a protocol for the synthesis of a novel Vemurafenib analog starting from this compound.
The Rationale: Targeting the BRAF V600E Mutation
The BRAF gene is a proto-oncogene that encodes a serine/threonine-protein kinase.[8] A specific point mutation, V600E, leads to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, promoting cell proliferation and survival.[6] Vemurafenib and its analogs are designed to be competitive inhibitors of the ATP-binding site of the mutated BRAF V600E kinase, thereby blocking this aberrant signaling cascade.[9]
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a Vemurafenib analog.
Protocol 3: Synthesis of a Vemurafenib Analog
This multi-step protocol transforms the intermediate into a final, biologically active compound.
Step 1: Hydrolysis of the Ethyl Ester
The first step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that increases the reactivity of the C2 position for subsequent amide bond formation. A general method for this hydrolysis is well-documented.[10]
-
Reagents: this compound (1.0 eq), 2 M Sodium Hydroxide (1.3 eq), Ethanol, Water, Acetic Acid.
-
Procedure:
-
Dissolve the starting material in ethanol.
-
Add the sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours.
-
Remove the ethanol by evaporation.
-
Add water and adjust the pH to 4.0 with acetic acid to precipitate the product.
-
Collect the solid by filtration and dry to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.[10]
-
Step 2: Amide Coupling
The newly formed carboxylic acid is then coupled with an appropriate amine. For our Vemurafenib analog, the coupling partner is N-(2,4-difluorophenyl)propane-1-sulfonamide. This reaction is a critical step in forming the final drug molecule and requires efficient amide bond formation reagents.
-
Reagents: 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq), N-(2,4-difluorophenyl)propane-1-sulfonamide (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-Dimethylaminopyridine (DMAP) (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (catalytic amount), Diisopropylethylamine (DIPEA), Acetonitrile.
-
Procedure:
-
To a solution of the carboxylic acid in acetonitrile, add EDC, DMAP, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the N-(2,4-difluorophenyl)propane-1-sulfonamide.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product by column chromatography to yield the Vemurafenib analog.[11]
-
Caption: Synthetic pathway to a Vemurafenib analog from the title intermediate.
Conclusion and Future Perspectives
This compound is a quintessential example of a modern pharmaceutical intermediate. Its carefully designed structure provides a robust platform for the synthesis of complex, biologically active molecules. The protocols outlined herein demonstrate a clear and logical pathway from this intermediate to a potential therapeutic agent, a Vemurafenib analog targeting the BRAF V600E mutation. The true power of this intermediate lies in the modularity of the synthetic route, allowing for the generation of a vast array of analogs by simply varying the coupling partners in the final step. This adaptability is crucial for lead optimization in drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease continues to grow, so too will the demand for versatile and strategically designed intermediates like this compound, which will undoubtedly continue to play a vital role in the development of the next generation of targeted therapies.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 7. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of the Carboxylate Group of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Abstract
The 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors and other therapeutic agents.[1][2] The ethyl ester at the C2 position is a common synthetic handle, providing a versatile entry point for molecular elaboration to probe structure-activity relationships (SAR). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary chemical transformations of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. We present field-proven, step-by-step protocols for hydrolysis (saponification), amide coupling, and transesterification, complete with explanations of the underlying chemical principles and critical experimental parameters.
Introduction: The Strategic Importance of the C2-Carboxylate
This compound is a key building block in drug discovery programs.[3] Its derivatization is crucial for optimizing a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties (ADME). The carboxylate group offers three primary avenues for modification:
-
Hydrolysis to the Carboxylic Acid: This transformation unmasks a crucial functional group for further chemistry and often reveals biological activity itself, as the acid can mimic phosphate groups or form key hydrogen bonds with protein targets.
-
Conversion to Amides: Amide bond formation is the most frequently used reaction in medicinal chemistry.[4] Converting the ester to a diverse library of amides allows for extensive exploration of chemical space, impacting solubility, cell permeability, and target engagement.
-
Transesterification: While less common for SAR exploration, modifying the ester group can be useful for altering solubility or for creating derivatives with specific metabolic profiles.
This guide provides robust protocols for each of these essential transformations, empowering researchers to efficiently generate diverse libraries of novel compounds.
Pathway 1: Saponification to Carboxylic Acid
The most fundamental derivatization is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the preferred method for this substrate as it proceeds under mild conditions, minimizing the risk of side reactions on the sensitive pyrrolopyridine core that can occur under harsh acidic conditions.
Saponification Workflow
Caption: Workflow for the base-catalyzed hydrolysis of the ethyl ester.
Protocol: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This protocol is adapted from established procedures for similar heterocyclic esters.[5]
Materials
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 224.64 | 1.00 g | 4.45 mmol | 1.0 |
| Ethanol (EtOH) | - | 25 mL | - | - |
| Sodium Hydroxide (2M aq.) | 40.00 | 2.9 mL | 5.8 mmol | ~1.3 |
| Water (Deionized) | - | 20 mL | - | - |
| Acetic Acid (Glacial) | 60.05 | As needed | - | - |
Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.45 mmol).
-
Dissolution: Add ethanol (25 mL) and stir the mixture at room temperature until the solid is fully dissolved.
-
Saponification: Add the 2M sodium hydroxide solution (2.9 mL, 5.8 mmol).
-
Heating: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 1-2 hours.
-
Expert Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The product (carboxylic acid) should have a lower Rf value than the starting ester.
-
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the remaining aqueous residue, add deionized water (20 mL). While stirring, slowly add glacial acetic acid dropwise until the pH of the solution is approximately 4. A precipitate should form.
-
Isolation: Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the collected solid in a vacuum desiccator to a constant weight to afford the desired 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Pathway 2: Amide Synthesis via Coupling Reagents
Direct conversion of the ethyl ester to an amide (aminolysis) is often inefficient. A superior and more versatile strategy involves the initial hydrolysis to the carboxylic acid (as described in Section 2.0), followed by coupling with a desired amine. This two-step process is facilitated by specialized "coupling reagents" that activate the carboxylic acid, enabling facile amide bond formation under mild conditions.
Amide Coupling Workflow
Caption: General workflow for amide synthesis using a coupling reagent.
Rationale for Coupling Reagent Selection
A vast array of coupling reagents exists. For heterocyclic carboxylic acids, aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.
-
High Efficiency: HATU reacts rapidly to form a highly reactive OAt-active ester, which couples efficiently even with sterically hindered or poorly nucleophilic amines.[6]
-
Low Racemization: For chiral substrates, HATU is known to minimize epimerization.[7]
-
Favorable Byproducts: The byproducts are generally water-soluble, facilitating purification.
Protocol: General Amide Coupling using HATU
Materials
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 196.59 | 200 mg | 1.02 mmol | 1.0 |
| Amine (R1R2NH) | - | - | 1.12 mmol | 1.1 |
| HATU | 380.23 | 426 mg | 1.12 mmol | 1.1 |
| DIEA (Hünig's base) | 129.24 | 0.53 mL | 3.06 mmol | 3.0 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (200 mg, 1.02 mmol) and the desired amine (1.12 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir until all solids are dissolved. Cool the solution in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.53 mL, 3.06 mmol) to the solution.
-
Causality: DIEA is a non-nucleophilic base that deprotonates the carboxylic acid and neutralizes the HCl generated during the reaction without competing as a nucleophile.[6]
-
-
Activator Addition: In a separate vial, dissolve HATU (426 mg, 1.12 mmol) in a minimal amount of anhydrous DMF (~2 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Expert Tip: Monitor the reaction by TLC or LC-MS. The disappearance of the carboxylic acid starting material indicates completion.
-
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Pathway 3: Transesterification
Transesterification allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, benzyl). This is typically an equilibrium-controlled process catalyzed by an acid or a base. Using the desired alcohol as the solvent is a common strategy to drive the equilibrium towards the product.
Transesterification Workflow
Caption: General workflow for a catalyzed transesterification reaction.
Protocol: Synthesis of Mthis compound
Materials
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 224.64 | 500 mg | 2.23 mmol | 1.0 |
| Methanol (MeOH), Anhydrous | - | 20 mL | - | Solvent |
| Sodium Methoxide (25% in MeOH) | 54.02 | 0.1 mL | ~0.44 mmol | 0.2 |
Procedure
-
Setup: To a dry round-bottom flask, add the ethyl ester (500 mg, 2.23 mmol) and anhydrous methanol (20 mL). Stir until dissolved.
-
Catalyst Addition: Add the sodium methoxide solution (0.1 mL) to the flask.
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Neutralization: Cool the reaction to room temperature and neutralize the catalyst by adding a few drops of acetic acid.
-
Concentration: Remove the solvent under reduced pressure.
-
Workup: Redissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography if necessary to yield the methyl ester.
References
- 1. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. hepatochem.com [hepatochem.com]
- 5. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[3][4] The functionalization of the 7-azaindole core is a key strategy in the development of novel therapeutics, including kinase inhibitors.[2][5] This guide provides detailed protocols and technical insights for the palladium-catalyzed cross-coupling of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a versatile intermediate for the synthesis of diverse compound libraries.
Advances in metal-catalyzed chemistry have provided powerful tools for the functionalization of the 7-azaindole template.[2][3] This document will focus on three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. While specific protocols for the title compound are not extensively reported, the methodologies presented herein are adapted from robust procedures for structurally similar 5-halo-7-azaindoles and other challenging heterocyclic systems.[6][7][8]
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. The critical steps include the careful setup of the reaction under an inert atmosphere, the reaction itself, and the subsequent workup and purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[5][9] For the coupling of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields, especially given the presence of the nitrogen-rich heterocyclic core which can coordinate to and deactivate the catalyst.[3]
Mechanistic Consideration: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or XPhos Pd G2 (2-5 mol%) | Bulky, electron-rich phosphine ligands are effective for nitrogen-containing heterocycles.[5][10] Pre-catalysts can offer improved stability and activity.[10] |
| Ligand | XPhos or SPhos (4-10 mol%) | These ligands promote oxidative addition and reductive elimination steps.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are typically used to facilitate transmetalation.[5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | A biphasic solvent system is common for Suzuki reactions.[5] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[11][12] This reaction is particularly useful for the synthesis of amino-7-azaindoles, which are challenging to prepare using traditional methods like SNAr reactions that often require harsh conditions.[7][8] A key challenge in the amination of unprotected 7-azaindoles is the potential for N-H arylation of the pyrrole nitrogen.[7] However, the use of modern palladium precatalysts and bulky biarylphosphine ligands has enabled the selective amination of the halo-substituted pyridine ring.[7][13]
Mechanistic Consideration: The Buchwald-Hartwig Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][14][15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Recommended Starting Conditions
The following table provides recommended starting conditions for the Buchwald-Hartwig amination of this compound.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or BrettPhos Pd G3 (2-5 mol%) | BrettPhos is a highly effective ligand for the monoarylation of primary amines.[12][15] Pre-catalysts offer operational simplicity. |
| Ligand | BrettPhos or Xantphos (4-10 mol%) | Bulky, electron-rich ligands facilitate the reductive elimination step and can prevent catalyst deactivation.[8][12] |
| Base | LiHMDS or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required for the deprotonation of the amine.[7][8] |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically required. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction tube. Add this compound and the amine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the mixture with stirring for the desired time.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp²)-C(sp) bonds.[16][17] This reaction allows for the introduction of an alkynyl group at the 5-position of the 7-azaindole core, a valuable functional handle for further transformations in drug discovery.[1]
Mechanistic Consideration: The Sonogashira Catalytic Cycle
The Sonogashira reaction is thought to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[17]
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Recommended Starting Conditions
The following table outlines recommended starting conditions for the Sonogashira coupling of this compound.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(PPh₃)₂ (5-10 mol%) | These are classic and reliable catalysts for Sonogashira couplings.[18] |
| Copper Co-catalyst | CuI (10-20 mol%) | Copper(I) iodide is the standard co-catalyst for this reaction.[18] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base also serves as a solvent in many cases. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Sonogashira reactions can often be performed under mild conditions. |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Stir the reaction at the desired temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture. Add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure a strictly inert atmosphere. |
| Poorly soluble base | Use a more soluble base or a different solvent system. | |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki) | Use a lower catalyst loading or a different ligand. |
| Debromination/Dechlorination | Optimize reaction temperature and time. | |
| N-H arylation (Buchwald-Hartwig) | Use a bulkier ligand and a non-nucleophilic base. |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust platform for the derivatization of this compound. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a wide array of substituted 7-azaindoles, which are valuable building blocks in the pursuit of novel therapeutics. The protocols provided herein serve as a strong starting point for the development of extensive compound libraries for drug discovery and development programs.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: A Robust Protocol for Amide Coupling with Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
<
Introduction
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development, with a significant percentage of pharmaceutical products containing at least one amide functional group.[1][2] The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocycle, frequently incorporated into molecules targeting a wide array of biological targets. Consequently, the efficient and reliable formation of amides from derivatives such as ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is of paramount importance for the generation of novel chemical entities.
This application note provides a detailed, field-proven protocol for the amide coupling of this compound with a primary or secondary amine. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offer a step-by-step experimental procedure, and provide guidance on reaction monitoring, workup, and purification.
The Challenge of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine to form an amide is generally a kinetically slow and thermodynamically unfavorable process under mild conditions. This is primarily due to the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive carboxylate salt.[3][4] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3][5]
Choosing the Right Coupling System: HATU-Mediated Activation
A plethora of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages.[6][7][8] For substrates like this compound, which can be sensitive and may present challenges with less reactive coupling agents, a highly efficient uronium-based reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice.[2][9]
Mechanism of HATU-Mediated Amide Coupling
The HATU-mediated coupling reaction proceeds through a multi-step mechanism designed to efficiently generate a highly reactive acylating agent.[10]
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[10]
-
Activation: The carboxylate anion attacks the electron-deficient carbon atom of HATU.[10] This results in the formation of a highly reactive OAt-active ester intermediate and releases a tetramethylurea byproduct.[11]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the OAt-activated ester, leading to the formation of the desired amide bond.[10]
This process is highly efficient and generally proceeds with minimal side reactions and preservation of stereochemical integrity if applicable.[12]
Experimental Protocol
This protocol outlines the general procedure for the amide coupling of a carboxylic acid (derived from the hydrolysis of this compound) with an amine.
Part 1: Hydrolysis of the Ester to the Carboxylic Acid
Prior to the amide coupling, the starting material, this compound, must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
2 M Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add 2 M sodium hydroxide solution (1.3 eq) to the stirred solution.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 4.0 with acetic acid.
-
A precipitate of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid will form. Collect the solid by filtration, wash with water, and dry thoroughly.[13]
Part 2: HATU-Mediated Amide Coupling
Materials and Reagents:
| Reagent | Molecular Weight | Equivalents | Purpose |
| 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 196.59 g/mol | 1.0 | Carboxylic acid substrate |
| Amine (primary or secondary) | Varies | 1.1 - 1.2 | Nucleophile |
| HATU | 380.23 g/mol | 1.2 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 3.0 | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 g/mol | - | Aprotic polar solvent |
Experimental Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.
-
-
Reaction:
-
Slowly add DIPEA (3.0 eq) dropwise to the cooled and stirred solution.
-
After the addition of DIPEA, remove the ice bath and allow the reaction to gradually warm to room temperature.
-
Stir the reaction mixture for 1 to 18 hours. The reaction progress should be monitored periodically by TLC or LC-MS until the starting carboxylic acid is consumed.[11]
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl or saturated NH₄Cl solution), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. This will remove excess reagents and the urea byproduct.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
-
The crude product can then be purified by flash column chromatography on silica gel.[11] For highly polar amides, reversed-phase chromatography or recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) may be necessary.[14][15]
-
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or results in a low yield, ensure all reagents and the solvent are anhydrous. Water can hydrolyze the activated ester intermediate. For electron-deficient amines, a catalytic amount of an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) may improve the reaction rate and yield.[6]
-
Side Reactions: While HATU is generally very efficient, side reactions can occur. One potential side reaction is the formation of a stable N-acylurea if the amine is not sufficiently reactive.[16]
-
Purification Challenges: Amides, particularly those derived from heterocyclic systems, can be polar and may be challenging to purify by standard silica gel chromatography.[15] Exploring different solvent systems for chromatography or considering alternative purification techniques like recrystallization is recommended.[14]
Safety Precautions
-
Coupling Reagents: Many amide coupling reagents, including HATU, are sensitizers and can cause allergic reactions upon repeated exposure.[17][18][19] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a commonly used solvent but has known reproductive toxicity. Handle with care and ensure proper ventilation.
-
Bases: DIPEA is a corrosive and flammable liquid. Handle in a fume hood and avoid contact with skin and eyes.
Conclusion
The HATU-mediated amide coupling protocol described in this application note provides a reliable and efficient method for the synthesis of amides from this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can successfully synthesize a wide range of amide derivatives for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Fragment-Based Drug Design
Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3][4] The core principle of FBDD lies in identifying weakly binding fragments that can be iteratively optimized into potent, drug-like molecules.[5][6]
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate represents a compelling starting fragment due to the privileged nature of the 1H-pyrrolo[3,2-b]pyridine scaffold, a common motif in bioactive compounds, particularly kinase inhibitors.[7] This application note provides a comprehensive guide for researchers on the strategic use of this fragment in an FBDD workflow, from initial screening and hit validation to subsequent lead optimization.
The 1H-pyrrolo[3,2-b]pyridine core, an azaindole, is a bioisostere of indole, offering unique hydrogen bonding capabilities and physicochemical properties that can be exploited for target binding.[8] The chloro-substituent at the 5-position provides a potential vector for synthetic elaboration, while the ethyl carboxylate at the 2-position can be readily modified or may itself participate in key interactions with a target protein. Its use as a key intermediate in the synthesis of pharmaceutical compounds underscores its synthetic tractability.[7]
I. Biophysical Screening: Identifying Initial Hits
The initial step in an FBDD cascade is the screening of a fragment library to identify binders to the target protein of interest. Given the typically weak affinities of fragments (in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[9][10]
Recommended Primary Screening Techniques:
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): TSA is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature of a protein upon ligand binding. A significant thermal shift in the presence of this compound would indicate a direct interaction.[11]
-
Surface Plasmon Resonance (SPR): SPR is a high-throughput and sensitive technique that can detect weak binding events in real-time.[9][11] By immobilizing the target protein on a sensor chip, the binding of the fragment can be monitored, providing initial estimates of binding affinity and kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful methods for detecting weak interactions in solution.[9][11] These techniques are particularly valuable for confirming hits from primary screens.
Table 1: Comparison of Primary Screening Techniques
| Technique | Throughput | Protein Consumption | Information Obtained | Key Considerations |
| TSA/DSF | High | Low | Binding (qualitative), ΔTm | Prone to false positives/negatives. |
| SPR | High | Low | Binding, Affinity (KD), Kinetics (ka, kd) | Requires protein immobilization. |
| NMR (Ligand-Observed) | Medium | Low | Binding, Epitope Mapping (STD) | Requires soluble, stable protein. |
Experimental Protocol: Primary Screening using Thermal Shift Assay (TSA)
-
Preparation of Reagents:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.
-
Add the fragment to the desired final concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Include appropriate controls: protein with DMSO only (negative control) and a known binder if available (positive control).
-
Add the fluorescent dye to each well.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity as a function of temperature.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a preliminary hit.
-
II. Hit Validation and Characterization: Ensuring True Binding
A crucial step in FBDD is the validation of primary hits using orthogonal biophysical methods to eliminate false positives.[5]
Recommended Orthogonal Validation Techniques:
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS).
-
X-ray Crystallography: Soaking crystals of the target protein with this compound can provide high-resolution structural information on the binding mode.[4][9] This is invaluable for guiding subsequent structure-based drug design.[12]
-
NMR Spectroscopy (Protein-Observed): Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can monitor chemical shift perturbations in the protein spectrum upon fragment binding, confirming the interaction and identifying the binding site.
dot
Caption: FBDD workflow from screening to lead optimization.
Experimental Protocol: Hit Validation using Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the target protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of the protein and fragment.
-
-
ITC Experiment Setup:
-
Fill the ITC sample cell with the protein solution (e.g., 20-50 µM).
-
Load the injection syringe with a concentrated solution of the fragment (e.g., 10-20 times the protein concentration).
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
-
Data Acquisition and Analysis:
-
Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
III. Fragment-to-Lead Optimization: Growing and Linking Strategies
Once a validated hit with a known binding mode is identified, the next phase involves chemically modifying the fragment to improve its potency and drug-like properties.[3] The structure of this compound offers several vectors for optimization.
Structure-Activity Relationship (SAR) by Growing:
The "fragment growing" approach involves extending the fragment to interact with adjacent pockets of the binding site.[12]
-
Modification of the 5-chloro position: The chlorine atom can be replaced with other functional groups via nucleophilic aromatic substitution or cross-coupling reactions to explore interactions in the surrounding pocket.
-
Elaboration of the ethyl ester: The ester can be hydrolyzed to the carboxylic acid, which may form new hydrogen bonds or salt bridges.[13] Alternatively, it can be converted to a variety of amides to probe for additional interactions. The synthesis and SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors demonstrate the potential of this approach.[14]
Structure-Activity Relationship (SAR) by Linking:
If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a single, more potent molecule.[12] This requires detailed structural information from X-ray crystallography or NMR.
dot
Caption: Optimization strategies for the fragment.
IV. Case Study Insights: The Pyrrolopyridine Scaffold in Drug Discovery
While direct FBDD case studies for this compound are not extensively published, the broader pyrrolopyridine class of compounds has demonstrated significant biological activity. Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been investigated as potent inhibitors of various enzymes, including Acetyl-CoA Carboxylase 1 (ACC1).[15] Furthermore, related pyrrolopyridine isomers have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[16][17] These studies provide a strong rationale for the inclusion of this scaffold in fragment libraries for a diverse range of therapeutic targets.
Conclusion
This compound is a valuable fragment for FBDD campaigns due to its privileged scaffold, synthetic tractability, and desirable physicochemical properties. By employing a robust screening cascade involving sensitive biophysical techniques for hit identification and validation, followed by structure-guided optimization, researchers can effectively leverage this fragment as a starting point for the development of novel, high-quality lead compounds. The protocols and strategies outlined in this application note provide a framework for integrating this promising fragment into modern drug discovery programs.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. onenucleus.com [onenucleus.com]
- 4. What are fragment based drug design methods? [synapse.patsnap.com]
- 5. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. This compound [myskinrecipes.com]
- 8. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Scalable Synthesis of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring introduces unique hydrogen bonding capabilities, alters electronic properties, and can improve pharmacokinetic profiles. Derivatives of this core are integral to the development of therapeutics targeting a range of diseases, most notably as kinase inhibitors in oncology.[1]
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key building block for the synthesis of these advanced pharmaceutical intermediates. The presence of the chloro substituent at the C5 position and the ethyl carboxylate at the C2 position provides two orthogonal handles for further chemical elaboration, enabling the exploration of diverse chemical space in drug discovery programs.
This document provides a comprehensive, field-proven guide for the multi-kilogram scale synthesis of this target molecule. The described four-step synthetic pathway is designed for robustness, scalability, and operational safety. Each step is detailed with an explanation of the underlying chemical principles and process considerations critical for transitioning from laboratory to pilot plant scale.
Overall Synthetic Strategy
The synthesis is designed as a linear four-step sequence, commencing with the formation of the core heterocyclic system, followed by sequential functionalization at the C2 position. This strategy ensures high regioselectivity and leverages well-established, scalable chemical transformations.
Caption: Overall 4-step synthetic workflow.
Detailed Protocols and Scientific Rationale
Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Intermediate 1)
Principle: This foundational step involves an acid-catalyzed intramolecular cyclization of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine. The acidic conditions protonate the enol ether, facilitating the elimination of ethanol and subsequent ring closure via electrophilic attack of the amino group onto the vinylogous system to form the pyrrole ring. This method is a robust way to construct the azaindole core.[2]
Protocol (Basis: 1.0 kg Starting Material):
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with methanol (10 L).
-
Reagent Charging: Add 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine (1.0 kg, 4.98 mol) to the reactor. Stir until fully dissolved.
-
Acid Addition: Slowly add concentrated hydrochloric acid (37%, 1.0 L) to the solution via an addition funnel over 30 minutes. An exotherm will be observed; maintain the internal temperature below 40 °C using a cooling bath.
-
Reaction: Heat the reaction mixture to reflux (approx. 75 °C) and maintain for 20-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Solvent Removal: Cool the reactor to 30 °C and remove the methanol under reduced pressure.
-
Work-up & Isolation: To the resulting residue, add water (5 L) and ethyl acetate (10 L). Cool the mixture to 10-15 °C. Cautiously adjust the pH to ~8-9 by the slow addition of a saturated potassium carbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purification: Slurry the crude solid in hexane (3 L), filter, and wash with cold hexane (1 L). Dry the solid in a vacuum oven at 40-45 °C to a constant weight.[3]
Scale-Up Considerations:
-
Heat Management: The initial acid addition is exothermic. A controlled addition rate and efficient cooling are critical to prevent temperature runaway.
-
Material Compatibility: Glass-lined or Hastelloy reactors are required due to the corrosive nature of hydrochloric acid.
-
Work-up: The neutralization step is also exothermic and produces gas (CO₂). Slow, subsurface addition of the base with vigorous stirring is essential to manage the exotherm and off-gassing safely.
Step 2: Vilsmeier-Haack Formylation of Intermediate 1
Principle: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles.[4] Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium salt). This reagent undergoes electrophilic aromatic substitution, preferentially at the electron-rich C2 position of the pyrrole ring, to yield the 2-formyl derivative after aqueous work-up.[5][6]
Caption: Formation of the Vilsmeier reagent and subsequent formylation.
Protocol (Basis: 0.7 kg Intermediate 1):
-
Vilsmeier Reagent Preparation: In a separate, dry 10 L reactor under a nitrogen atmosphere, charge anhydrous DMF (2.8 L). Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 0.52 L, 5.58 mol) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0-5 °C for 30 minutes.
-
Substrate Addition: In the main 20 L reactor, dissolve Intermediate 1 (0.7 kg, 4.59 mol) in anhydrous DMF (3.5 L) under a nitrogen atmosphere.
-
Reaction: Cool the solution of Intermediate 1 to 0-5 °C. Slowly transfer the pre-formed Vilsmeier reagent into the main reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16 hours.
-
Quenching: Cool the reaction mixture to 0-5 °C. Very slowly and carefully quench the reaction by adding a solution of sodium acetate (2.0 kg) in water (10 L). The quench is highly exothermic; maintain the temperature below 20 °C.
-
Hydrolysis & Isolation: Heat the mixture to 60-70 °C and stir for 2 hours to ensure complete hydrolysis of the iminium intermediate. Cool to room temperature. The product will precipitate.
-
Purification: Filter the solid precipitate, wash thoroughly with water (3 x 4 L), and then with cold ethyl acetate (2 L). Dry the solid in a vacuum oven at 50 °C.
Scale-Up and Safety Considerations:
-
Thermal Hazards: The formation of the Vilsmeier reagent and the final reaction quench are highly exothermic and can lead to thermal runaway if not controlled.[7][8] Use of a reaction calorimeter (RC1) is highly recommended during process development to determine heat flow and ensure adequate cooling capacity.
-
Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. All equipment must be scrupulously dried, and the reaction must be performed under an inert atmosphere. Personnel must use appropriate personal protective equipment (PPE).
-
In-Situ Generation: To minimize the accumulation of the thermally unstable Vilsmeier reagent, a process involving the slow addition of POCl₃ to a mixture of the substrate in DMF can be considered, but this requires careful calorimetric evaluation first.[9]
Step 3: Pinnick Oxidation to Carboxylic Acid
Principle: The Pinnick oxidation is a mild and highly chemoselective method for converting aldehydes to carboxylic acids.[10] It utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions. The active oxidant is chlorous acid (HClO₂), which is generated in situ. A key aspect for scale-up is the use of a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions like chlorination of the aromatic ring.[11]
Protocol (Basis: 0.75 kg Intermediate 2):
-
Reactor Setup: Charge a 30 L reactor with tert-butanol (7.5 L), water (3.0 L), and 2-methyl-2-butene (1.5 L, 14.2 mol).
-
Reagent Charging: Add Intermediate 2 (0.75 kg, 4.15 mol) to the solvent mixture and stir to form a suspension.
-
Buffer and Oxidant Addition: In a separate vessel, prepare a solution of sodium chlorite (NaClO₂, 0.75 kg, 8.30 mol) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 0.75 kg, 5.43 mol) in water (7.5 L).
-
Reaction: Warm the reactor contents to 30-35 °C. Slowly add the sodium chlorite/phosphate solution to the reactor over 2-3 hours, maintaining the internal temperature between 35-40 °C. A slight exotherm will be observed.
-
Monitoring: Stir the reaction mixture at 35 °C for 4-6 hours. Monitor by HPLC for the disappearance of the aldehyde.
-
Work-up: Cool the mixture to 15 °C. Adjust the pH to 3-4 with 2M HCl. This will cause the carboxylic acid product to precipitate.
-
Isolation: Filter the precipitated solid. Wash the filter cake with water (3 x 5 L), followed by a wash with methyl tert-butyl ether (MTBE) (2 L).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield Intermediate 3.
Scale-Up Considerations:
-
Reagent Purity: Use high-quality sodium chlorite. Technical grade can contain impurities that affect the reaction.
-
Temperature Control: While the reaction is generally not violently exothermic, maintaining a consistent temperature is key for reaction kinetics and minimizing side products.[12]
-
Product Isolation: The pH adjustment for precipitation must be precise. If the pH is too low, the product may become more soluble. If too high, it will remain as the carboxylate salt in the aqueous phase.
Step 4: Fischer Esterification to Final Product
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13] To drive the reaction to completion on a large scale, two strategies are employed: using the alcohol (ethanol) as the solvent to ensure it is in large excess, and removing the water byproduct, often through azeotropic distillation if a co-solvent is used, or by using a strong acid catalyst that also acts as a dehydrating agent (e.g., H₂SO₄).[14]
Protocol (Basis: 0.75 kg Intermediate 3):
-
Reactor Setup: Charge a 20 L reactor with absolute ethanol (200 proof, 15 L).
-
Reagent Charging: Add Intermediate 3 (0.75 kg, 3.82 mol) to the ethanol and stir to form a slurry.
-
Catalyst Addition: Cool the mixture to 10-15 °C. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 150 mL) to the stirring slurry.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 24-36 hours. The slurry will gradually dissolve as the ester is formed. Monitor the reaction by HPLC.
-
Quench and Neutralization: Cool the reaction mixture to 10 °C. Slowly pour the mixture into a separate vessel containing ice water (30 L). Adjust the pH to ~7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (1 x 20 L, then 2 x 10 L).
-
Washing and Drying: Combine the organic layers and wash with brine (10 L). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude solid in hot isopropanol (approx. 3-4 L). Allow to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to complete crystallization.
-
Final Isolation: Filter the crystalline product, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 45 °C to yield the final product.
Scale-Up Considerations:
-
Driving Equilibrium: Using ethanol as the solvent is a practical and effective way to ensure a large excess is present, pushing the equilibrium towards the product.
-
Water Control: Use of absolute (200 proof) ethanol is critical to minimize water in the initial reaction setup.
-
Crystallization: A controlled cooling profile during crystallization is essential for obtaining high purity and good crystal morphology, which aids in filtration and drying. Seeding with a small amount of pure product can improve crystallization consistency.
Quantitative Data Summary
The following table provides target quantities and expected outcomes for a pilot-scale batch.
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
| Starting Material | 6-Chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
| MW ( g/mol ) | 200.66 | 152.58 | 180.59 | 196.59 |
| Input Quantity (kg) | 1.0 | 0.70 | 0.75 | 0.75 |
| Moles | 4.98 | 4.59 | 4.15 | 3.82 |
| Key Reagents | HCl, Methanol | POCl₃, DMF | NaClO₂, NaH₂PO₄, 2-Me-2-butene | H₂SO₄, Ethanol |
| Solvent Volume (L) | ~11 | ~6.3 | ~19.5 | ~15 |
| Reaction Temp (°C) | 75 | 0 to 25 | 35-40 | 78 |
| Reaction Time (h) | 20-24 | 16-18 | 4-6 | 24-36 |
| Expected Yield (%) | 90-95% | 85-90% | 90-95% | 88-93% |
| Expected Output (kg) | 0.72 - 0.76 | 0.71 - 0.75 | 0.73 - 0.77 | 0.75 - 0.79 |
| Purity (HPLC) | >98% | >97% | >98% | >99.5% |
References
- 1. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the specific challenges you may encounter.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Low Yield of 5-Chloro-1H-pyrrolo[3,2-b]pyridine Intermediate
Question: We are experiencing a low overall yield in the multi-step synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, starting from 2-amino-6-methylpyridine. Which steps are the most critical for yield optimization?
Answer: The multi-step synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core is indeed sensitive, and yield loss can occur at several stages. The most critical steps to scrutinize are the nitration of 2-amino-6-methylpyridine and the subsequent cyclization to form the pyrrole ring.
-
Nitration Step: The nitration of 2-amino-6-methylpyridine is prone to the formation of regioisomers, primarily the desired 2-amino-5-nitro-6-methylpyridine and the undesired 2-amino-3-nitro-6-methylpyridine[1].
-
Causality: The amino group is a strong ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form an ammonium salt, which is a meta-director. The methyl group is a weak ortho-, para-director. The interplay of these directing effects and the reaction conditions can lead to a mixture of products.
-
Solution: Precise temperature control is crucial. Maintaining the reaction temperature at 0°C during the addition of the mixed acid (concentrated nitric and sulfuric acids) is critical to favor the formation of the 5-nitro isomer[1]. After the addition, allowing the reaction to proceed at a slightly elevated temperature (e.g., 20°C) for an extended period ensures complete reaction[1].
-
-
Cyclization Step: The reductive cyclization of the enamine intermediate is a key step where yield can be compromised.
-
Causality: Incomplete reduction or side reactions during the cyclization can lead to a lower yield of the desired pyrrolopyridine. The choice of reducing agent and catalyst is critical.
-
Solution: Raney nickel is an effective catalyst for the hydrogenation of the enamine intermediate[1]. Ensure the Raney nickel is active and used in sufficient quantity. The reaction should be carried out under a hydrogen atmosphere at room temperature and pressure for a sufficient duration (e.g., 16 hours) to ensure complete conversion[1].
-
Issue 2: Poor Regioselectivity during C2-Carboxylation
Question: We are attempting to introduce the ethyl carboxylate group at the C2 position of 5-chloro-1H-pyrrolo[3,2-b]pyridine and are observing a mixture of C2 and C3-acylated products. How can we improve the regioselectivity for the desired C2 product?
Answer: Achieving high regioselectivity in the electrophilic substitution of pyrroles and azaindoles is a common challenge. The C2 position is generally more electron-rich and sterically accessible in pyrroles, making it the preferred site for electrophilic attack[2]. However, the electronic and steric environment of the 5-chloro-1H-pyrrolo[3,2-b]pyridine ring can influence this selectivity.
-
Causality: The pyridine ring fused to the pyrrole nucleus withdraws electron density, potentially reducing the reactivity difference between the C2 and C3 positions. The reaction conditions and the nature of the electrophile play a significant role in determining the regiochemical outcome.
-
Solution 1: Vilsmeier-Haack Formylation followed by Oxidation and Esterification:
-
Formylation: The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich heterocycles, typically showing high selectivity for the C2 position of pyrroles[3][4][5]. The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively bulky electrophile, which can further favor attack at the less hindered C2 position.
-
Oxidation: The resulting 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or silver oxide.
-
Esterification: Finally, the carboxylic acid can be esterified to the desired ethyl ester using methods like Fischer esterification (ethanol and a catalytic amount of strong acid).
-
-
Solution 2: Friedel-Crafts Acylation under Optimized Conditions:
-
Reaction Conditions: While Friedel-Crafts acylation with ethyl chloroformate and a Lewis acid (e.g., AlCl₃) can be used, it may be less selective. To improve C2 selectivity, consider using a milder Lewis acid and lower reaction temperatures. The use of a less reactive acylating agent, such as ethyl oxalyl chloride, followed by decarbonylation can also improve selectivity for the C2 position.
-
Issue 3: Difficulty in Product Purification
Question: We are struggling with the purification of the final product, this compound. What are the recommended purification techniques?
Answer: Purification challenges often arise from the presence of unreacted starting materials, regioisomers, or byproducts from side reactions. A multi-step purification strategy is often necessary.
-
Causality: The structural similarity between the desired product and potential impurities (e.g., the C3-acylated isomer) can make separation by standard column chromatography difficult. The presence of a basic nitrogen atom in the pyridine ring can also lead to tailing on silica gel.
-
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. Washing the organic layer with a saturated solution of sodium bicarbonate can remove acidic impurities, while a brine wash helps to remove water.
-
Column Chromatography: Silica gel column chromatography is the primary method for purification.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is recommended. Start with a low concentration of the polar solvent and gradually increase it.
-
Tailing Reduction: To minimize tailing on the silica gel column, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities and obtain a highly pure product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy to obtain high yields of this compound?
A1: A robust and high-yielding strategy involves a two-stage approach: first, the synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by the selective introduction of the ethyl carboxylate group at the C2 position.
dot
Caption: Recommended synthetic workflow.
Q2: Are there any alternative methods for the synthesis of the pyrrolopyridine core?
A2: Yes, several other methods exist for the synthesis of pyrrole and its fused derivatives. One notable alternative is the Bartoli indole synthesis . This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole[2]. For the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine, a suitably substituted nitropyridine would be the starting material.
dot
Caption: Bartoli indole synthesis workflow.
While potentially shorter, the Bartoli synthesis can be sensitive to the nature of the substituents on the pyridine ring and the Grignard reagent, and optimization might be required to achieve high yields.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several reagents used in this synthesis require careful handling:
-
Concentrated Acids and Nitrating Mixture: Concentrated sulfuric and nitric acids are highly corrosive. The nitrating mixture is a strong oxidizing agent and can react violently with organic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and moisture-sensitive liquid. It reacts violently with water to produce hydrochloric acid fumes. Handle it in a fume hood and use dry glassware and solvents.
-
Raney Nickel: Raney nickel is a pyrophoric catalyst, especially when dry. It is typically supplied as a slurry in water. Handle it with care and avoid allowing it to dry out.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts, coupling constants, and integration of the proton signals will provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product. A single sharp peak on the chromatogram is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the ester (typically around 1700-1730 cm⁻¹) and the N-H bond of the pyrrole ring (around 3200-3400 cm⁻¹).
III. Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
This procedure is adapted from known methods for the synthesis of the pyrrolopyridine core[1].
-
Nitration of 2-Amino-6-methylpyridine: In a flask equipped with a stirrer and a dropping funnel, cool 1.5 L of concentrated sulfuric acid to below 20°C in an ice bath. Slowly add 300 g of 2-amino-6-methylpyridine in portions, maintaining the temperature below 20°C. After the addition is complete, stir for 30 minutes. Cool the mixture to 0°C and add a pre-cooled mixture of 150 mL of concentrated sulfuric acid and 150 mL of concentrated nitric acid dropwise, keeping the temperature at 0°C. After the addition, allow the mixture to warm to 20°C and stir for 13 hours. Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7. Filter the precipitate, dissolve it in ethyl acetate, decolorize with activated carbon, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a mixture of nitro isomers. The desired 2-amino-5-nitro-6-methylpyridine can be purified by recrystallization from toluene.
-
Formation of the Enamine Intermediate: To the purified 2-amino-5-nitro-6-methylpyridine, add N,N-dimethylformamide dimethyl acetal and heat the mixture. This will form the corresponding enamine intermediate. Remove the excess reagent under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine intermediate in ethanol and add Raney nickel (as a slurry in water). Hydrogenate the mixture under a hydrogen atmosphere at room temperature and pressure for 16 hours. Filter off the Raney nickel and concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-1H-pyrrolo[3,2-b]pyridine. Purify by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Step 2: Synthesis of this compound
This procedure is based on the Vilsmeier-Haack formylation followed by oxidation and esterification.
-
Vilsmeier-Haack Formylation: In a dry flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise. After the addition, stir the mixture for 30 minutes to form the Vilsmeier reagent. To this, add a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine in DMF dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Quench the reaction by pouring it into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Purify the crude 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde by column chromatography.
-
Oxidation to the Carboxylic Acid: Dissolve the purified carbaldehyde in a suitable solvent (e.g., aqueous acetone). Add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions at a low temperature. Stir the reaction until the starting material is consumed. Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess oxidant, followed by filtration and acidification of the aqueous layer to precipitate the carboxylic acid.
-
Esterification: Suspend the 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in ethanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Heat the mixture to reflux until the reaction is complete (monitor by TLC). Cool the reaction mixture, neutralize with a weak base, and extract the product with an organic solvent. Dry the organic layer, evaporate the solvent, and purify the final product, this compound, by column chromatography or recrystallization.
IV. Data Summary
| Step | Key Transformation | Typical Yield Range | Key Optimization Parameters |
| 1a | Nitration | 40-50% | Strict temperature control (0°C) |
| 1c | Reductive Cyclization | 50-60% | Active Raney nickel catalyst, sufficient reaction time |
| 2a | Vilsmeier-Haack Formylation | 70-80% | Anhydrous conditions, slow addition of reagents |
| 2b | Oxidation | 80-90% | Controlled addition of oxidant, proper work-up |
| 2c | Esterification | 85-95% | Anhydrous ethanol, sufficient reflux time |
V. References
-
How to Prepare 5-Chloro-1H-pyrrolo[3,2-b]pyridine? - FAQ - Guidechem. (URL not available)
-
How to Prepare 5-Chloro-1H-pyrrolo[3,2-b]pyridine? - FAQ - Guidechem. (URL not available)
-
Ethyl5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate - Echemi. (URL not available)
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL not available)
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Pyrrole - Wikipedia. (URL: --INVALID-LINK--)
-
Bartoli indole synthesis - Wikipedia. (URL: --INVALID-LINK--)
References
Technical Support Center: Chromatographic Purification of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the chromatographic purification of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this specific purification challenge. Our goal is to move beyond simple protocols and explain the why behind each step, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it is crucial to understand the physicochemical properties of this compound (CAS No. 800401-62-1)[1].
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₁₀H₉ClN₂O₂[1] | Provides the elemental composition. |
| Molecular Weight | 224.65 g/mol [1] | Standard molecular weight for a small molecule. |
| Structure | A fused heterocyclic system containing a pyrrole and a pyridine ring. | The presence of nitrogen atoms can lead to interactions with the silica gel stationary phase. The overall structure suggests moderate polarity. |
| XLogP3 | 2.6[1] | Indicates a compound with moderate lipophilicity, suggesting it will be well-retained on normal-phase silica gel and will require a moderately polar solvent system for elution. |
| Boiling Point | 356.8°C at 760 mmHg[1] | High boiling point makes post-chromatography solvent removal straightforward without significant product loss. |
The pyrrolo[3,2-b]pyridine core is a key structural motif in many biologically active compounds[2][3]. The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors and may interact with the acidic silanol groups on the surface of silica gel. This interaction is a key factor to consider when developing a purification method.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and related heterocyclic compounds.
dot
Caption: Troubleshooting Decision Tree for Chromatography Issues.
Q1: My product, this compound, is not eluting from the silica gel column, even with a relatively polar solvent system like 50% ethyl acetate in hexanes.
A1: This is a common issue with nitrogen-containing heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica surface.
-
Immediate Action: Increase the polarity of your mobile phase. You can try a gradient elution, gradually increasing the percentage of ethyl acetate. If that is insufficient, consider adding a more polar solvent like methanol (up to 5-10%) to your ethyl acetate/hexane mixture[4].
-
Expert Insight: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the silica gel. To disrupt this, you can add a small amount (0.1-1%) of a competitive base, such as triethylamine or ammonia (as a 7N solution in methanol), to your eluent[4][5]. This will neutralize the acidic sites on the silica and reduce the strong adsorption of your basic compound.
-
Alternative Stationary Phase: If the compound is very polar and still retained, consider using a less acidic stationary phase like neutral alumina or a reverse-phase column[6].
Q2: I am observing significant tailing/streaking of my product spot on the TLC plate and the collected column fractions are broad and impure.
A2: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase, or overloading.
-
Causality: For pyridine derivatives, this is frequently caused by the aforementioned acidic nature of silica gel[7]. The interaction is not uniform, leading to a continuous "bleeding" of the compound down the column rather than a sharp band.
-
Troubleshooting Steps:
-
Add a Modifier: As mentioned in A1, adding a small amount of triethylamine or a few drops of aqueous ammonia to your solvent system can dramatically improve peak shape by deactivating the acidic silica sites[4].
-
Reduce Concentration: You may be overloading the column. Ensure your sample is loaded as a narrow band at the top of the column. A good rule of thumb is to use 1g of sample per 20-100g of silica gel, depending on the separation difficulty.
-
Check Solubility: If your compound is not fully soluble in the loading solvent, it can precipitate at the top of the column and then slowly dissolve as the eluent runs through, causing tailing. Ensure complete dissolution in a minimal amount of solvent before loading[8].
-
Q3: My purified product has a yellowish or brownish tint, but the starting material was off-white. What causes this and how can I prevent it?
A3: Discoloration of pyridine-containing compounds can occur due to oxidation or degradation, which can be catalyzed by the acidic environment of the silica gel[7].
-
Prevention:
-
Deactivate Silica: Using a modifier like triethylamine can help prevent on-column degradation by neutralizing the stationary phase[4].
-
Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses positive pressure to speed up the elution, is highly recommended over gravity chromatography[9][10].
-
Inert Atmosphere: While not always necessary for this compound, if you suspect air sensitivity, you can pack and run the column under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified, anhydrous compound in a tightly sealed, dark glass bottle to protect it from moisture and light[7].
-
Q4: How do I choose the optimal solvent system for my flash chromatography purification?
A4: The ideal solvent system is determined by running analytical Thin Layer Chromatography (TLC) beforehand[11][12].
-
The Goal: You are looking for a solvent system that provides good separation between your desired product and any impurities, and gives your product an Rf (retention factor) value of approximately 0.25 to 0.35[13]. This Rf range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation without requiring excessively large volumes of solvent[9].
-
Recommended Starting Points for this compound:
-
Non-polar impurities: Start with 10-20% Ethyl Acetate in Hexanes.
-
Moderately polar impurities: Try 30-50% Ethyl Acetate in Hexanes.
-
Polar impurities: A system of 5% Methanol in Dichloromethane can be effective[4].
-
-
Solvent Selection Considerations:
III. Detailed Experimental Protocol: Flash Chromatography
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
dot
Caption: Standard Flash Chromatography Workflow.
1. Materials and Equipment:
-
Flash chromatography column (select diameter based on sample size, see table below)
-
Silica gel (230-400 mesh, 40-63 µm particle size)[10]
-
Eluent (e.g., Ethyl Acetate/Hexane mixture, optimized via TLC)
-
Sand (acid-washed)
-
Crude this compound
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
-
Source of positive pressure (air or nitrogen) with a flow controller
Table: Column Size Selection
| Sample Size | Column Diameter | Silica Gel Amount (approx.) |
|---|---|---|
| 10-100 mg | 10 mm | 5-10 g |
| 100-500 mg | 20 mm | 20-40 g |
| 0.5-2.0 g | 40 mm | 80-150 g |
2. Column Packing (Slurry Method):
-
Place a small plug of glass wool or a frit at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., 10% EtOAc in hexanes). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing[14].
-
Open the stopcock and apply gentle pressure to the top of the column to push the solvent through, compacting the silica bed. Do not let the solvent level drop below the top of the silica bed.
-
Once the bed is stable, carefully add a ~1-2 cm layer of sand on top to protect the silica surface from disturbance during solvent addition[8][14].
3. Sample Loading:
-
Wet Loading (for samples soluble in the eluent):
-
Dissolve the crude product in the minimum amount of the eluent solvent system (or a slightly more polar solvent if necessary, but keep the volume very low)[8].
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the center of the sand, allowing it to absorb into the silica.
-
Rinse the sample flask with a tiny amount of eluent and add it to the column to ensure complete transfer.
-
Carefully add fresh eluent to the column.
-
-
Dry Loading (recommended for this compound or if solubility is low):
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder[8][10].
-
Carefully add this silica-adsorbed sample powder onto the top layer of sand in your packed column.
-
Gently tap to level the surface, and then add another thin layer of sand on top.
-
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply positive pressure to the top of the column to achieve a steady flow rate (a drop rate of about 2 inches/minute is a good starting point)[9].
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction for a medium-sized column).
-
If a gradient elution is needed, start with the less polar solvent mixture and gradually increase the percentage of the more polar solvent.
5. Analysis:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in your chosen solvent system and visualize under a UV lamp.
-
Fractions containing only the pure product (single spot at the correct Rf) should be combined. Also, combine fractions containing pure starting material or impurities if they need to be recovered. Mixed fractions can be set aside for re-purification if necessary.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
IV. References
-
Overcoming challenges in the purification of pyridine compounds - Benchchem. (URL: --INVALID-LINK--)
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (URL: --INVALID-LINK--)
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: --INVALID-LINK--)
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: --INVALID-LINK--)
-
How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (URL: --INVALID-LINK--)
-
How can I select the solvent system for column chromatography? - ResearchGate. (URL: --INVALID-LINK--)
-
Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (URL: --INVALID-LINK--)
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: --INVALID-LINK--)
-
troubleshooting column chromatography : r/chemistry - Reddit. (URL: --INVALID-LINK--)
-
Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (URL: --INVALID-LINK--)
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (URL: --INVALID-LINK--)
-
SOP: FLASH CHROMATOGRAPHY - UCT Science. (URL: --INVALID-LINK--)
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (URL: --INVALID-LINK--)
-
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (URL: --INVALID-LINK--)
-
Tips and Tricks for the Lab: Column Choices - ChemistryViews. (URL: --INVALID-LINK--)
-
This compound - Echemi. (URL: --INVALID-LINK--)
-
Purification of Organic Compounds by Flash Column Chromatography - JoVE. (URL: --INVALID-LINK--)
-
How to Prepare 5-Chloro-1H-pyrrolo[3,2-b]pyridine? - FAQ - Guidechem. (URL: --INVALID-LINK--)
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Synthesis and Biological Evaluations of New Pyrrolo[2,3-b]pyrimidine as SDI Analogs - Semantic Scholar. (URL: --INVALID-LINK--)
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: --INVALID-LINK--)
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode | Journal of the American Chemical Society. (URL: --INVALID-LINK--)
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: --INVALID-LINK--, Vol. 70, Issue 1, Article 28.pdf)
-
CAS 1255098-82-8 Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate - BOC Sciences. (URL: --INVALID-LINK--)
-
Synthesis of several isotopically labeled pyrrolo[1,3-d]pyrimidine analogs - ElectronicsAndBooks. (URL: --INVALID-LINK--)
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: A Guide to Overcoming Solubility Challenges with Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Introduction
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A common hurdle faced by researchers is its inherently poor aqueous solubility, a characteristic that can significantly impede in-vitro assay performance, formulation development, and ultimately, in-vivo bioavailability. This technical guide provides a structured, problem-solving framework for researchers to diagnose and overcome solubility issues associated with this compound. We will progress from fundamental principles and simple benchtop solutions to advanced formulation strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions - Understanding the Molecule
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the molecule's structure is the first step in troubleshooting its solubility.
-
Lipophilicity: The compound has a calculated XLogP3 value of 2.6, indicating a moderate degree of lipophilicity ("oil-loving") and a corresponding lack of hydrophilicity ("water-loving").[2] This is a primary driver of its poor aqueous solubility.
-
Crystalline Structure: Molecules like this often exist as a stable crystalline lattice. Significant energy is required to break this lattice apart before the individual molecules can be solvated by water, a factor that contributes to low solubility. This is sometimes referred to as "brick dust" molecules.[3]
-
Ionizable Groups: The presence of a pyridine ring is critical. The nitrogen atom in this ring is weakly basic (the pKa of the conjugate acid of pyrrole is very low, ~0.4) and can be protonated under acidic conditions.[4] This provides a valuable handle for pH-dependent solubility enhancement.
-
Molecular Weight: With a molecular weight of approximately 224.65 g/mol , it is a relatively small molecule.[2] Generally, as molecular weight and complexity increase, solubility tends to decrease.[5]
Q2: I've dissolved my compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?
This is a classic and frequently encountered problem that highlights the difference between thermodynamic and kinetic solubility.[6]
-
High-Concentration Stock: In a solvent like Dimethyl Sulfoxide (DMSO), you create a thermodynamically stable, high-concentration solution.
-
Supersaturation: When you pipette a small volume of this DMSO stock into a large volume of aqueous buffer, you are creating a supersaturated solution. For a brief moment, the compound is dissolved at a concentration far above its thermodynamic equilibrium solubility in the final solvent mixture (e.g., 99% buffer, 1% DMSO).
-
Precipitation: This supersaturated state is unstable. The compound molecules quickly find each other and precipitate out of the solution to re-establish thermodynamic equilibrium, leading to the observed "crash out".[6] The strategies outlined below are designed to increase the true thermodynamic solubility of the compound in your final aqueous system.
Part 2: Troubleshooting Workflow & Initial Strategies
For most in vitro applications, the goal is to find the simplest method that achieves the desired concentration without interfering with the experiment. The following workflow provides a logical progression of techniques.
Caption: Decision tree for selecting an initial solubilization method.
Q3: What is the first and simplest approach to improve solubility for in vitro assays?
Strategy 1: pH Adjustment
The most straightforward and cost-effective method is to modify the pH of your aqueous buffer.[7][]
-
Causality: By lowering the pH of the solution, you increase the concentration of protons (H+). The basic nitrogen on the pyridine ring of your compound will accept a proton, becoming positively charged. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[] This is a highly effective strategy for compounds containing basic functional groups.
-
Buffer Preparation: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Common buffers include MES for acidic ranges and HEPES or Phosphate buffers for neutral ranges.
-
Compound Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is visible undissolved solid.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the optimal pH for your desired concentration.
Q4: pH adjustment is insufficient or incompatible with my biological assay. What's the next step?
Strategy 2: Co-solvents
If altering pH is not an option, the use of co-solvents is the next most common technique.[9] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or hydrophobic compounds.[10][11]
-
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents work by reducing the overall polarity of the solvent system.[12] This lessens the energy penalty of creating a cavity for the solute molecule, effectively making the compound more "comfortable" in the solvent mixture.[]
| Co-Solvent | % in Buffer (v/v) | Apparent Solubility (µM) | Observations |
| None | 0% | < 1 | Heavy Precipitation |
| Ethanol | 5% | 25 | Solution appears clear |
| Ethanol | 10% | 80 | Solution appears clear |
| Propylene Glycol | 5% | 35 | Solution appears clear |
| Propylene Glycol | 10% | 110 | Solution appears clear |
| PEG 400 | 5% | 45 | Solution appears clear |
| PEG 400 | 10% | 150 | Solution appears clear |
| Disclaimer: This data is for illustrative purposes only and must be determined experimentally. |
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 10 mM in 100% Ethanol).
-
Buffer Series: Prepare a series of your primary aqueous buffer containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Dilution: Add a small aliquot of the stock solution to each buffer in the series to achieve the desired final compound concentration.
-
Observation: Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at the relevant temperature. The lowest percentage of co-solvent that maintains a clear solution is optimal to minimize potential effects on your biological system.
Part 3: Advanced Formulation Strategies for Development
When simple benchtop methods are insufficient, or when preparing for in vivo studies where bioavailability is paramount, more advanced formulation strategies are necessary.
Caption: Workflow for creating an amorphous solid dispersion.
Q5: My compound is for oral administration, and solubility is limiting its bioavailability. What advanced strategies can I consider?
Strategy 3: Amorphous Solid Dispersions (ASDs)
This is one of the most powerful and commercially successful strategies for improving the oral bioavailability of poorly soluble drugs (BCS Class II).[13][14]
-
Causality: The core principle is to convert the drug from a low-energy, stable crystalline form into a high-energy, metastable amorphous form.[15] An amorphous solid lacks the rigid lattice structure of a crystal, making it much easier for solvent molecules to interact with and dissolve the drug molecules. The drug is molecularly dispersed within a hydrophilic polymer matrix (like PVP or HPMC), which prevents it from recrystallizing and helps with wetting and dissolution.[13][16]
-
Methods: Common preparation methods include solvent evaporation, spray drying, and hot-melt extrusion.[17] These techniques are highly scalable for pharmaceutical development.
Q6: Are there other particle engineering techniques I can use?
Strategy 4: Nanosuspensions
This approach focuses on dramatically increasing the surface area of the drug available for dissolution by reducing its particle size to the nanometer range (<1000 nm).[18][19]
-
Causality: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. By reducing particle size from micrometers to nanometers, the surface area increases exponentially.[3][20] This leads to a significant increase in the dissolution velocity and can also increase the saturation solubility of the drug. This is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[18]
-
Methods: Top-down methods like media milling or high-pressure homogenization are common for producing nanosuspensions.[3][20]
Q7: Can I chemically modify the molecule itself to improve solubility?
Strategy 5: The Prodrug Approach
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.[21][22] This is a powerful medicinal chemistry strategy but requires significant synthetic effort.
-
Causality: The strategy involves covalently attaching a polar, water-solubilizing group to the parent molecule.[12][23] For this compound, the ethyl ester is an ideal handle for modification. One could, for example, attach a phosphate group, an amino acid, or a short polyethylene glycol (PEG) chain.[24] This new, more soluble molecule can be formulated more easily and, after administration, will be cleaved by enzymes (e.g., esterases) in the body to release the active compound at the site of action.[23][25]
Part 4: Summary and Strategy Selection
Data Presentation 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization of the basic pyridine nitrogen.[] | Simple, inexpensive, rapid.[7] | Only for ionizable compounds; assay must be pH-compatible. | In vitro screening, early-stage assays. |
| Co-solvents | Reduces solvent polarity.[12] | Simple, rapid, effective for many compounds.[9] | Can interfere with biological assays; potential toxicity at high %.[9] | In vitro screening, parenteral formulations. |
| Solid Dispersions | Converts crystalline drug to amorphous state within a polymer matrix.[13][15] | Significant increase in dissolution and bioavailability.[14][16] | Requires specialized equipment; potential for physical instability (recrystallization).[14] | Oral solid dosage form development. |
| Nanosuspensions | Increases surface area by reducing particle size to nano-scale.[20] | Increases dissolution velocity; high drug loading possible. | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. | Oral and parenteral formulations of BCS Class II/IV drugs. |
| Prodrugs | Covalent attachment of a solubilizing promoiety, cleaved in vivo.[21][23] | Overcomes inherent insolubility; can improve other properties like permeability.[25] | Requires extensive synthetic chemistry and characterization; may alter pharmacokinetics.[22] | Drug discovery and lead optimization when formulation alone is insufficient. |
Q8: Which solubilization technique is best for my experiment?
The optimal choice depends entirely on your experimental goals.
-
For routine in vitro screening: Always start with the simplest methods. Attempt pH adjustment first. If that is not viable, move to a co-solvent system, using the lowest concentration necessary to achieve solubility.
-
For in vivo oral studies: If poor solubility is limiting oral absorption, amorphous solid dispersions are often the most effective and industrially relevant approach. Nanosuspensions are also a powerful alternative.
-
For parenteral (injectable) formulations: Co-solvents , surfactants , and cyclodextrins are commonly used to create clear solutions for injection.[26]
-
When all else fails: If formulation approaches cannot overcome the solubility barrier to achieve the desired therapeutic effect, a prodrug strategy should be considered as part of the core medicinal chemistry program.[21]
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japer.in [japer.in]
- 16. jopcr.com [jopcr.com]
- 17. japsonline.com [japsonline.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pharmtech.com [pharmtech.com]
catalyst selection for cross-coupling with ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling Reactions
Subject: Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: Navigating the Challenges of a Privileged Scaffold
Welcome to the technical support guide for the cross-coupling of this compound. This molecule, a derivative of the 7-azaindole core, is a highly valuable scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active compounds.[1][2] However, its structure presents specific challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The primary obstacle is the inherent low reactivity of the C(5)-Cl bond. Unlike aryl iodides or bromides, aryl chlorides have a strong C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle energetically demanding.[3][4] Furthermore, the presence of multiple nitrogen atoms in the azaindole ring system can lead to catalyst inhibition or deactivation through coordination to the palladium center.[5]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you successfully navigate these challenges and achieve high-yield couplings with this important substrate.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?
A1: This is the most common issue encountered with this substrate and typically stems from an insufficiently active catalyst system or suboptimal reaction conditions. The C-Cl bond activation is the critical hurdle.[3] A systematic evaluation of each reaction component is the key to success.
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often ineffective for this electron-rich heterocyclic chloride.[3][6] The catalyst system must be potent enough to facilitate the oxidative addition of the C-Cl bond.
-
Recommendation: Switch to a more active, state-of-the-art catalytic system. Bulky, electron-rich phosphine ligands, known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective as they promote the formation of the active, monoligated Pd(0) species required for C-Cl activation.[3][5][7] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative.[3] These ligands should be paired with a suitable palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂.[1][8]
-
-
Ineffective Base: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5]
-
Suboptimal Temperature: Sufficient thermal energy is often required to overcome the high activation barrier of C-Cl bond cleavage.
-
Recommendation: Ensure the reaction temperature is high enough, typically in the range of 80-120 °C.[3] If thermal instability of the substrate is a concern, a more active catalyst system is a better solution than excessively high temperatures.
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can this be mitigated?
A2: Protodeboronation is the undesired cleavage of the C–B bond of the organoboron reagent, replacing it with a C-H bond. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[3]
-
Use Anhydrous Conditions: Water can be a proton source. While many Suzuki protocols use aqueous solvent mixtures, ensuring reagents and the organic solvent are dry can minimize this side reaction.
-
Switch to a More Stable Boron Reagent: Boronic acids are susceptible to this pathway.
-
Modify the Base: A highly basic, aqueous environment can accelerate protodeboronation. Sometimes, using a slightly weaker base (e.g., K₂CO₃ instead of Cs₂CO₃) or minimizing the amount of water can help find a balance between efficient transmetalation and minimal side reactions.
Q3: My primary side product is the homocoupling of my boronic acid (Ar'-Ar'). What causes this and how can I prevent it?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture or by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[5][9] Oxygen can facilitate the oxidative homocoupling of the boronic acid and also oxidizes the active Pd(0) catalyst to inactive Pd(II) species.
-
Rigorous Degassing: This is the most critical factor.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel should be purged by evacuating and backfilling with an inert gas three times before adding reagents.[5]
-
-
Choice of Palladium Source: Using a Pd(II) precatalyst requires in-situ reduction to Pd(0). If this is inefficient, the remaining Pd(II) can promote homocoupling.
-
Recommendation: Using a direct Pd(0) source like Pd₂(dba)₃ can often minimize this issue. If using a Pd(II) source, ensure the ligand and conditions are suitable for its rapid reduction.
-
Troubleshooting and Optimization Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst system. 2. Inappropriate base. 3. Reaction temperature too low. | 1. Switch to a Pd precursor (Pd₂(dba)₃) with a Buchwald ligand (SPhos, XPhos) or an NHC ligand.[3][7] 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[1] 3. Increase temperature incrementally to 100-120 °C. |
| Protodeboronation | 1. Unstable boronic acid. 2. Presence of excess water/protons. | 1. Replace the boronic acid with its corresponding pinacol ester (Bpin) or trifluoroborate salt.[3][5] 2. Use anhydrous solvents and ensure reagents are dry. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[5] 2. Use a direct Pd(0) source like Pd₂(dba)₃.[9] |
| Decomposition/Dark Tar | 1. Reaction temperature is too high. 2. Substrate or product instability under basic conditions. | 1. Lower the temperature and compensate with a more active catalyst/ligand system. 2. Screen different bases; a weaker or more sterically hindered base may be beneficial. |
Catalyst Selection Workflow
The following workflow provides a logical progression for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for selecting and optimizing key reaction components.
General Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized starting procedure. Optimal conditions may vary based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (e.g., 4–24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Regioisomeric Impurities in Azaindole Synthesis
Welcome to the Technical Support Center for Azaindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing azaindole scaffolds. The formation of regioisomeric impurities is one of the most persistent challenges in this field, impacting yield, purification efficiency, and the ultimate viability of a synthetic route.[1][2][3]
This resource provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the root causes of regioisomer formation in common synthetic strategies and offer actionable troubleshooting protocols to help you gain control over your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding regioisomerism in azaindole synthesis.
Q1: Why is controlling regioselectivity in azaindole synthesis so challenging?
A1: The primary challenge stems from the electronic nature of the pyridine ring fused to the pyrrole. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which perturbs the electron density of the aromatic system. This influence can create multiple reactive sites for cyclization or substitution that have similar activation energies, leading to the formation of a mixture of isomers.[4][5] For instance, in a Fischer indole synthesis starting from a pyridylhydrazine, the initial cyclization can occur on either side of a substituent, leading to different azaindole regioisomers.[6]
Q2: Which synthetic routes are most prone to forming regioisomeric mixtures of azaindoles?
A2: While nearly all classical indole syntheses can yield isomers when applied to pyridine precursors, some are more susceptible than others:
-
Fischer Indole Synthesis: This is notoriously challenging. The acidic conditions and high temperatures can lead to competing[7][7]-sigmatropic rearrangements, yielding mixtures of, for example, 4- and 6-azaindoles or 5- and 7-azaindoles, depending on the starting aminopyridine.[6]
-
Hemetsberger Synthesis: Thermal decomposition of a 3-aryl-2-azido-propenoic ester derived from a substituted pyridine aldehyde can lead to mixtures. For example, a meta-substituted pyridine precursor often yields a mixture of the 5- and 7-substituted azaindoles.[8][9][10]
-
Madelung Synthesis: The high temperatures and strong bases used in the intramolecular cyclization of N-acyl-ortho-toluidines can overcome subtle energetic differences between competing cyclization pathways, though it is less commonly reported for azaindoles due to harsh conditions.[11][12]
Q3: What are the best initial analytical techniques for identifying and quantifying azaindole regioisomers?
A3: A combination of chromatographic and spectroscopic methods is essential:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying regioisomers. A reverse-phase C18 column is a good starting point.[13] Method development is crucial, involving screening of different mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or TFA) and gradients.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. Regioisomers often exhibit distinct chemical shifts and coupling patterns for the aromatic protons.[17] For unambiguous assignment, 2D NMR techniques like COSY, HSQC, and HMBC are critical. HMBC, in particular, can establish long-range correlations that definitively confirm the connectivity and thus the isomeric structure.[18]
-
Mass Spectrometry (MS): While MS will show identical masses for isomers, it is crucial when coupled with chromatography (LC-MS or GC-MS) to confirm the mass of the separated peaks, ensuring they correspond to the expected product and not a byproduct with a different molecular weight.[3]
Q4: Can ¹H NMR alone reliably distinguish between 4-, 5-, 6-, and 7-azaindole isomers?
A4: In many cases, yes, particularly for unsubstituted or simply substituted systems. The proton on the carbon atom between the two nitrogen atoms (C-7a in 7-azaindole, C-3a in 4-azaindole, etc.) often has a characteristic chemical shift. Furthermore, the coupling constants (J-values) between adjacent protons on the pyridine ring are highly informative. However, for complex, multi-substituted derivatives, signal overlap can make unambiguous assignment difficult. In these cases, 2D NMR (especially HMBC and NOESY/ROESY) is required to provide definitive structural proof.[18] Computational predictions of NMR spectra can also aid in assigning the correct structure to the observed data.[19]
Part 2: Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific issues encountered during common azaindole syntheses.
Troubleshooting Scenario 1: The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][20] When applied to nitropyridines, it can be an effective route to 4-, 6-, and 7-azaindoles.[21][22]
Problem: Low yield of the desired 7-azaindole and formation of intractable side products when starting from an ortho-substituted 3-nitropyridine.
Root Cause Analysis: The Bartoli mechanism involves a[7][7]-sigmatropic rearrangement. The success of this key step is highly dependent on the steric bulk of the ortho-substituent on the nitroarene.[22] If the ortho-group is too small (e.g., -H or -F), the rearrangement is disfavored, and alternative decomposition pathways dominate. Additionally, the stoichiometry of the Grignard reagent is critical; at least three equivalents are required to drive the reaction to completion.[20][21][23]
Solutions & Protocols:
-
Verify Grignard Reagent Titer and Stoichiometry: Ensure you are using at least 3.0, and preferably 3.1-3.3, equivalents of a freshly titrated vinylmagnesium bromide or chloride solution.
-
Optimize the Ortho-Substituent: The reaction works best with a sterically bulky group ortho to the nitro functionality.[7][22] If your substrate lacks this, consider if a different synthetic route is more appropriate.
-
Strict Temperature Control: The initial addition of the Grignard reagent should be performed at very low temperatures (-78 °C) to control the exothermic reaction, followed by a slow warm-up to around -20 °C.[21]
Caption: Workflow for troubleshooting the Bartoli azaindole synthesis.
Troubleshooting Scenario 2: The Fischer Indole Synthesis
The Fischer synthesis is a classic, acid-catalyzed method involving the reaction of a (pyridyl)hydrazine with an aldehyde or ketone.[24] Its application to azaindole synthesis is powerful but often plagued by regioselectivity issues.[4][6]
Problem: Synthesis of a 7-azaindole from 3-hydrazinopyridine results in a mixture of the desired 7-azaindole and the undesired 5-azaindole isomer, which are difficult to separate.
Root Cause Analysis: The key step is the acid-catalyzed[7][7]-sigmatropic rearrangement of the hydrazone intermediate. The protonation of the pyridine nitrogen deactivates the ring, but cyclization can still occur at two different positions (the C-2 and C-4 positions of the pyridine ring relative to the hydrazine). The energetic barrier for these two pathways can be very similar, leading to poor regioselectivity. The choice of acid catalyst and reaction temperature can significantly influence the ratio of these pathways.[25][26]
Solutions & Protocols:
-
Catalyst Screening: The nature of the acid catalyst is paramount. Move beyond simple protic acids.
-
Lewis Acids: Catalysts like ZnCl₂, BF₃·OEt₂, or AlCl₃ can chelate with the pyridine nitrogen, potentially directing the cyclization more effectively.
-
Polyphosphoric Acid (PPA): Often provides a good balance of acidity and viscosity for high-temperature cyclizations.
-
Eaton's Reagent (P₂O₅ in MsOH): A very strong dehydrating acid that can promote cyclization under milder conditions than PPA.
-
-
Temperature Optimization: This is a critical parameter. Run a matrix of experiments, for instance, at 80 °C, 100 °C, and 120 °C, and analyze the isomeric ratio by HPLC or ¹H NMR. Higher temperatures may favor the thermodynamically more stable isomer, but can also lead to decomposition.
-
Substrate Modification: If possible, introducing a blocking group or a directing group onto the pyridine ring of the hydrazine precursor can completely shut down the undesired cyclization pathway.
References
- 1. longdom.org [longdom.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. Madelung synthesis of indole [quimicaorganica.org]
- 13. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. longdom.org [longdom.org]
- 16. longdom.org [longdom.org]
- 17. benchchem.com [benchchem.com]
- 18. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. grokipedia.com [grokipedia.com]
- 21. benchchem.com [benchchem.com]
- 22. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 24. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Navigating the Synthesis of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Support Guide
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the synthesis of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This key intermediate is crucial in the development of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] This guide offers insights into alternative synthetic routes, helping to overcome common experimental challenges.
Troubleshooting Guide: Addressing Common Experimental Hurdles
Researchers may encounter several obstacles during the synthesis of this compound. This section provides a question-and-answer formatted guide to address these specific issues.
Question 1: Low yield in the final cyclization step to form the pyrrolo[3,2-b]pyridine core. What are the potential causes and solutions?
Answer:
Low yields in the cyclization to form the 4-azaindole scaffold are a frequent issue. The causes can range from incomplete starting material conversion to side reactions. Here are some common scenarios and troubleshooting strategies:
-
Incomplete Reduction of the Nitro Group: If your synthesis involves the reduction of a nitropyridine precursor, incomplete conversion to the amine is a primary suspect for low cyclization yields.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reduction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the nitro compound.
-
Reagent Stoichiometry: Ensure an adequate excess of the reducing agent (e.g., Fe/AcOH, SnCl₂·2H₂O, or catalytic hydrogenation) is used.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion.
-
-
-
Side Reactions During Cyclization: The amino-pyridine intermediate can be susceptible to side reactions, especially at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Carefully control the temperature during the cyclization step. Microwave-assisted synthesis can sometimes offer better control and improved yields.
-
Choice of Cyclization Conditions: The choice of acid or base catalyst is critical. For instance, in a Fischer indole-type synthesis, a range of Brønsted or Lewis acids can be employed, and the optimal choice may vary depending on the specific substrate.
-
-
-
Suboptimal Condensation Conditions: In routes involving the condensation of an aminopyridine with a carbonyl compound, the equilibrium may not favor the desired intermediate.
-
Troubleshooting:
-
Dean-Stark Trap: If water is a byproduct of the condensation, using a Dean-Stark trap can drive the reaction to completion.
-
Catalyst Choice: Experiment with different acid or base catalysts to find the most effective one for your specific substrate.
-
-
Question 2: Formation of regioisomeric impurities during the synthesis. How can this be controlled?
Answer:
Regioisomeric impurities can arise when multiple reactive sites are present on the pyridine or pyrrole ring.
-
Directed Ortho-Metalation (DoM): This is a powerful technique to achieve regioselectivity. By using a directing group, you can selectively deprotonate a specific position on the pyridine ring, allowing for controlled functionalization.
-
Strategic Blocking Groups: In some cases, a temporary blocking group can be introduced to prevent reaction at an undesired position. This group can then be removed in a later step.
-
Choice of Synthetic Route: Some synthetic routes offer inherent regiocontrol. For example, the Bartoli indole synthesis provides a direct route to 7-substituted indoles, which can be advantageous when synthesizing certain azaindole isomers.
Question 3: Difficulty in achieving selective C2-carboxylation of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core. What are the recommended methods?
Answer:
Introducing the ethyl carboxylate group at the C2 position of the pre-formed pyrrolopyridine core can be challenging due to the potential for reaction at other positions.
-
Vilsmeier-Haack Formylation followed by Oxidation and Esterification:
-
Formylation: React the 5-chloro-1H-pyrrolo[3,2-b]pyridine with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the C2 position.
-
Oxidation: Oxidize the resulting aldehyde to a carboxylic acid using an appropriate oxidizing agent (e.g., KMnO₄, Ag₂O).
-
Esterification: Convert the carboxylic acid to the ethyl ester using standard esterification conditions (e.g., EtOH/H₂SO₄).
-
-
Direct Carboxylation with Ethyl Chloroformate:
-
Deprotonate the pyrrole nitrogen with a strong base (e.g., NaH) and then react with ethyl chloroformate. This can sometimes lead to a mixture of N- and C-acylated products, so reaction conditions need to be carefully optimized.
-
-
Friedel-Crafts Acylation with Ethyl Oxalyl Chloride:
-
This reaction, catalyzed by a Lewis acid (e.g., AlCl₃), can introduce an ethoxalyl group at the C2 position, which can then be decarbonylated to the desired ester.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core?
A1: Common starting materials include substituted pyridines. Two plausible starting points are:
-
2,6-Dichloropyridine derivatives: These can be functionalized through nucleophilic aromatic substitution and cross-coupling reactions to build the pyrrole ring.
-
Substituted 2-aminopyridines: These are often used in cyclization reactions to form the fused pyrrole ring. For example, 6-chloro-3-nitropyridin-2-amine can be a key precursor.
Q2: What are the key advantages and disadvantages of a Fischer indole synthesis approach for this target molecule?
A2: The Fischer indole synthesis is a classic and powerful method for forming indole rings.
-
Advantages:
-
It is a well-established reaction with a large body of literature.
-
It can be a one-pot reaction, which can be efficient.
-
-
Disadvantages:
-
It often requires harsh acidic conditions and high temperatures, which may not be compatible with all functional groups.
-
The synthesis of the required substituted hydrazine precursor can be challenging.
-
For azaindoles, the reaction can sometimes lead to a mixture of regioisomers.
-
Q3: Are there modern, palladium-catalyzed methods that offer an alternative to traditional cyclization reactions?
A3: Yes, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of heterocyclic compounds, including azaindoles. A common strategy involves:
-
Sonogashira or Suzuki Coupling: A substituted chloropyridine can be coupled with a protected acetylene or a vinylboronic ester.
-
Intramolecular Cyclization: The resulting intermediate can then undergo an intramolecular cyclization to form the pyrrole ring.
These methods often proceed under milder conditions and can offer better control over regioselectivity compared to some classical methods.
Q4: How can the pyrrole nitrogen be protected during synthesis, and when is it necessary?
A4: The pyrrole nitrogen is acidic and can interfere with certain reactions. Protection is often necessary when using strong bases or organometallic reagents. Common protecting groups for the pyrrole nitrogen include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable to a wide range of conditions and can be removed with fluoride ions or acid.
-
Tosyl (p-toluenesulfonyl): A robust protecting group, typically removed under reductive conditions.
The choice of protecting group will depend on the specific reaction conditions in the subsequent steps of the synthesis.
Alternative Synthetic Routes at a Glance
The following table summarizes two potential alternative synthetic routes to the target molecule, highlighting the key starting materials and reaction types.
| Route | Starting Material | Key Reactions | Advantages | Potential Challenges |
| Route A | 6-chloro-3-nitropyridin-2-amine | Reduction of nitro group, diazotization, condensation, cyclization | Utilizes readily available starting materials. | Multiple steps, potential for side reactions during diazotization. |
| Route B | 2-bromo-6-chloropyridin-3-amine | Sonogashira coupling, intramolecular cyclization | Milder reaction conditions, good regioselectivity. | Requires handling of organometallic reagents and catalysts. |
Visualizing the Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the general workflows for the two alternative routes.
Caption: High-level overview of two alternative synthetic pathways.
Detailed Experimental Protocols
While specific reaction conditions should be optimized for each substrate, the following provides a general procedural outline for key steps in the discussed synthetic routes.
General Procedure for Reductive Cyclization (Illustrative for Route A):
-
Reduction: To a solution of the nitropyridine precursor in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent (e.g., iron powder, SnCl₂·2H₂O) portion-wise at a controlled temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the metal salts. Neutralize the filtrate and extract the product with an organic solvent.
-
Cyclization: The crude aminopyridine can be carried forward to the next step. Dissolve the amine in a suitable solvent and add the cyclizing agent (e.g., an α-haloketone or a dicarbonyl compound) and a catalyst if required.
-
Purification: After the reaction is complete, purify the product by column chromatography or recrystallization.
General Procedure for Sonogashira Coupling and Cyclization (Illustrative for Route B):
-
Coupling: To a degassed solution of the bromopyridine in a suitable solvent (e.g., THF, DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product.
-
Cyclization: The resulting alkynylpyridine can be cyclized under various conditions, often with a base or a transition metal catalyst, to form the pyrrole ring.
-
Esterification: The final esterification can be carried out using standard methods.
This technical support guide is intended to provide a starting point for researchers working on the synthesis of this compound. For specific applications, it is essential to consult the primary literature and optimize reaction conditions accordingly.
References
Validation & Comparative
Navigating the Azaindole Landscape: A Comparative Guide to Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its Isomeric Relatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Building Blocks' Performance Supported by Experimental Data.
The azaindole scaffold, a bioisostere of the endogenous indole nucleus, represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. The strategic substitution of a carbon atom with nitrogen in the indole's benzene ring gives rise to four principal isomers: 4-, 5-, 6-, and 7-azaindoles. This seemingly subtle alteration profoundly impacts the molecule's physicochemical properties, including hydrogen bonding capacity, pKa, and dipole moment, thereby influencing its interaction with biological targets.[1] This guide provides a comparative analysis of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a prominent 4-azaindole building block, against other azaindole isomers, offering insights into their synthetic utility and application in drug development.
The Strategic Advantage of the Azaindole Scaffold
Azaindole derivatives have gained significant traction as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP.[1] The pyridine nitrogen introduces an additional hydrogen bond acceptor, which can lead to enhanced binding affinity and potency.[2] While 7-azaindole is the most frequently encountered isomer in the literature, followed by 6-azaindole, a growing body of evidence suggests that 4- and 5-azaindoles can offer superior potency and selectivity for specific kinase targets.[1][3]
The choice of the azaindole isomer is a critical decision in drug design, as the position of the nitrogen atom dictates the vector of the hydrogen bond acceptor and influences the overall electronic nature of the bicyclic system. This, in turn, affects the molecule's reactivity in subsequent synthetic transformations and its pharmacokinetic profile.
This compound: A Key 4-Azaindole Building Block
This compound (a 4-azaindole derivative) has emerged as a valuable intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[4][5] The presence of the chloro substituent at the 5-position and the ethyl carboxylate at the 2-position provides two key handles for synthetic diversification.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [6] |
| Molecular Weight | 224.65 g/mol | [6] |
| XLogP3 | 2.6 | [6] |
| Boiling Point | 356.8 °C at 760 mmHg | [6] |
The chloro group can be readily displaced or serve as a vector for cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.
Comparative Biological Activity: Isomer Matters
The biological activity of azaindole-based compounds is highly dependent on the specific target and the substitution pattern on the scaffold. Head-to-head comparisons of all four isomers within the same molecular framework are limited, but available data highlights the distinct advantages of each.
Kinase Inhibition:
A compelling example of this isomeric differentiation is seen in the development of kinase inhibitors. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole displayed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[1] Conversely, potent inhibitors of c-Met kinase have been developed based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1]
Table 1: Comparative Inhibitory Activity of Azaindole Isomers against Various Kinases
| Azaindole Isomer | Target Kinase | IC50 (nM) | Key Findings | Reference |
| 4-Azaindole derivative | c-Met | 20-70 | N-nitrobenzenesulfonyl derivatives show potent inhibition. | [3] |
| 5-Azaindole derivative | Cdc7 | Potent | Outperforms other isomers in selectivity and activity. | [1] |
| 6-Azaindole derivative | VEGFR2 | 48 | Shows good activity against VEGFR2 and FLT-3. | [3] |
| 7-Azaindole derivative | VEGFR2 | 37 | Slightly more potent than the 6-azaindole analog against VEGFR2. | [3] |
| 4-Azaindole derivative | PAK1 | <10 (Ki) | Designed as an indole surrogate, it led to equipotent PAK1 inhibition with improved physicochemical properties. | [7] |
Antiviral Activity:
In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a comparative study demonstrated that 4-azaindole and 7-azaindole analogs exhibited better efficacy than the parent indole compound. In contrast, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1]
Synthetic Strategies and Reactivity Considerations
The synthesis of azaindoles often presents challenges not encountered with their indole counterparts. Classical indole syntheses, such as the Fischer and Madelung cyclizations, are frequently less effective for azaindoles due to the electron-deficient nature of the pyridine ring.[8] Consequently, modern organometallic methods have become indispensable for the construction and functionalization of these scaffolds.
Synthesis of the 4-Azaindole Core:
One common strategy for the synthesis of the 4-azaindole core involves the construction of the pyrrole ring onto a pre-functionalized pyridine. For example, a one-step palladium-catalyzed annulation of an amino-ortho-chloropyridine with a pyruvic acid derivative can provide substituted 4-azaindoles under mild conditions.[8]
References
- 1. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Medicinal Chemist's Guide to Bioisosteric Replacement of the Chloro Group in Pyrrolo[3,2-b]pyridine Kinase Inhibitors
This guide provides an in-depth analysis of the bioisosteric replacement of the chloro group in pyrrolo[3,2-b]pyridine inhibitors, a critical scaffold in modern kinase inhibitor design. We will delve into the strategic rationale, synthetic execution, and comparative analysis of various bioisosteric replacements, offering a comprehensive resource for researchers in drug discovery.
The pyrrolo[3,2-b]pyridine core is a privileged scaffold found in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The chloro substituent is often incorporated to enhance potency and modulate physicochemical properties. However, the presence of a chloro group can sometimes lead to metabolic liabilities or off-target activities.[1] Bioisosteric replacement offers a rational approach to mitigate these issues while retaining or improving the desired pharmacological profile.[2][3][4]
The Strategic Importance of the Chloro Group and Rationale for its Replacement
The chlorine atom in pyrrolo[3,2-b]pyridine inhibitors typically occupies a specific pocket within the kinase active site, contributing to binding affinity through van der Waals interactions. Its electron-withdrawing nature also influences the electronic properties of the heterocyclic core, which can impact target engagement and pharmacokinetic properties.[1]
The primary motivations for replacing the chloro group include:
-
Improving Metabolic Stability: Halogenated aromatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhancing Selectivity: Fine-tuning the steric and electronic properties of this substituent can lead to improved selectivity for the target kinase over off-target kinases.
-
Modulating Physicochemical Properties: Bioisosteric replacements can alter properties such as solubility, lipophilicity, and pKa, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
-
Exploring Novel Interactions: Introducing new functional groups can lead to additional beneficial interactions within the target's binding site.
Comparative Analysis of Chloro Group Bioisosteres
This section provides a head-to-head comparison of common bioisosteric replacements for the chloro group on the pyrrolo[3,2-b]pyridine scaffold. We will examine the synthetic accessibility, impact on physicochemical properties, and resulting biological activity.
Table 1: Physicochemical Properties of Common Chloro Bioisosteres
| Bioisostere | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) | Lipophilicity (π) |
| -Cl (Reference) | 1.75 | 3.16 | 0.23 | 0.71 |
| -F | 1.47 | 3.98 | 0.06 | 0.14 |
| -CH3 | 2.00 | 2.55 | -0.17 | 0.56 |
| -CN | 1.60 | 2.55 | 0.66 | -0.57 |
| -CF3 | 2.44 | 3.48 (group) | 0.54 | 0.88 |
Data compiled from various sources on physicochemical properties.
1. Fluorine: The Minimalist Replacement
Fluorine is the most common bioisostere for hydrogen and can also serve as a replacement for chlorine, albeit with significant electronic differences.[5][6]
-
Synthetic Approach: Direct fluorination of the pyrrolo[3,2-b]pyridine core can be challenging. A more common approach involves the synthesis of a fluorinated precursor, followed by the construction of the heterocyclic ring system.
-
Impact and Performance: The smaller size of fluorine compared to chlorine can lead to a loss of beneficial van der Waals contacts.[5] However, its high electronegativity can favorably modulate the pKa of nearby basic centers. While often leading to a slight decrease in potency compared to the chloro analog, fluorination can improve metabolic stability.[5]
2. Methyl: A Lipophilic Alternative
The methyl group is a classic bioisostere for chlorine, offering similar steric bulk but with opposite electronic effects.
-
Synthetic Approach: The introduction of a methyl group can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, on a halogenated pyrrolo[3,2-b]pyridine intermediate.
-
Impact and Performance: The electron-donating nature of the methyl group can impact the electronics of the aromatic system. This can sometimes lead to a decrease in inhibitory activity if the electron-withdrawing nature of the chlorine was crucial for binding. However, in cases where a hydrophobic pocket is present, the methyl group can enhance potency.
3. Cyano: The Polar Mimic
The cyano group is a non-classical bioisostere of the chloro group, offering a more polar and linear alternative.
-
Synthetic Approach: A cyano group can be introduced via nucleophilic aromatic substitution of a halogenated precursor with a cyanide salt, often catalyzed by a transition metal.
-
Impact and Performance: The strong electron-withdrawing nature of the cyano group can mimic the electronic effect of chlorine. Its linear geometry and ability to act as a hydrogen bond acceptor can lead to novel interactions within the binding site, potentially improving both potency and selectivity. The increased polarity can also improve solubility.
4. Trifluoromethyl: The Lipophilic Electron-Withdrawing Group
The trifluoromethyl group is a powerful bioisostere that combines the electron-withdrawing properties of halogens with increased lipophilicity.
-
Synthetic Approach: Introduction of a trifluoromethyl group typically requires specialized reagents and conditions, such as the use of trifluoromethylating agents in a transition metal-catalyzed cross-coupling reaction.
-
Impact and Performance: The CF3 group is highly electron-withdrawing and significantly more lipophilic than a chloro group. This combination can lead to a substantial increase in potency. Furthermore, the C-F bonds are metabolically robust, often leading to improved pharmacokinetic profiles.
Table 2: Comparative Biological Data of Bioisosteric Replacements
| Compound ID | R-Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Metabolic Stability (t½, min) |
| 1 (Parent) | -Cl | 10 | 500 | 30 |
| 2 | -F | 25 | 600 | 45 |
| 3 | -CH3 | 50 | 450 | 25 |
| 4 | -CN | 8 | 800 | 40 |
| 5 | -CF3 | 5 | 1200 | 60 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential trends.
Experimental Protocols
General Workflow for Bioisosteric Replacement and Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of bioisosteric analogs of pyrrolo[3,2-b]pyridine inhibitors.
Caption: Workflow for bioisosteric modification and evaluation.
Step-by-Step Protocol: Suzuki Coupling for Methyl Group Introduction
This protocol describes a general procedure for the synthesis of a methyl-substituted pyrrolo[3,2-b]pyridine from a chloro-substituted precursor.
-
Reaction Setup: To a flame-dried round-bottom flask, add the chloro-pyrrolo[3,2-b]pyridine starting material (1.0 eq), methylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to generate a dose-response curve.
-
Assay Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Incubation: Add the test compound at various concentrations to the assay wells and incubate the plate at a controlled temperature for a specific period.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Conclusion and Future Directions
The bioisosteric replacement of the chloro group in pyrrolo[3,2-b]pyridine inhibitors is a powerful strategy in medicinal chemistry to optimize lead compounds.[3] As demonstrated, seemingly subtle changes can have profound effects on a compound's biological profile. The choice of bioisostere should be guided by a thorough understanding of the structure-activity relationship (SAR) of the series and the specific goals of the optimization effort, whether it be improving potency, selectivity, or pharmacokinetic properties. Future work in this area will likely involve the exploration of novel, less common bioisosteres and the use of computational modeling to more accurately predict the impact of these replacements.
References
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold. We will dissect the impact of structural modifications on biological activity, drawing from experimental data to guide researchers in the rational design of novel therapeutic agents, particularly in the realm of kinase inhibition and oncology.
Introduction: The Versatile 4-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[1] The specific parent compound, this compound, serves as a crucial intermediate in the synthesis of complex molecules with potent biological activities.[2] These derivatives have been explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and FMS kinase, as well as other enzymes like Phosphodiesterase 4B (PDE4B), demonstrating their broad therapeutic potential.[3][4][5]
This guide moves beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function, providing a logical framework for future drug discovery efforts based on this promising scaffold.
The Core Moiety and General Synthetic Pathways
The foundational molecule, this compound (CAS No. 800401-62-1), possesses a unique electronic and structural architecture.[6] The chloro-substituent at the C5 position and the ethyl carboxylate at C2 are key handles for synthetic modification, allowing for the systematic exploration of chemical space.
General Synthetic Strategy for Analog Generation
The generation of a diverse library of analogs typically begins with the hydrolysis of the ethyl ester at the C2 position to yield the corresponding carboxylic acid. This intermediate is then amenable to standard amide coupling reactions with a wide array of amines to explore modifications at this vector. Further diversification can be achieved through N-alkylation at the pyrrole nitrogen (N1) and substitutions on the pyridine ring.
Below is a generalized workflow for creating a library of analogs from the starting ester.
Caption: Generalized workflow for analog synthesis.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of pyrrolo[3,2-b]pyridine derivatives are highly dependent on the nature and position of various substituents. The following analysis breaks down the key SAR findings based on modification points.
Modifications at the C2-Carboxylate Position
The ethyl ester at the C2 position is rarely the optimal functional group for biological activity. Its primary role is that of a synthetic precursor. Conversion to a carboxamide is a critical step in nearly all optimization campaigns for this scaffold.
-
Impact of Amide Substituents: In a related series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, the substituents on the amide nitrogen were paramount for activity.[4] The SAR analysis revealed that both the ring size and the hydrophobicity of the amide moiety directly influenced potency and selectivity over the PDE4D isoform.[4] For instance, introducing a 3,3-difluoroazetidine ring resulted in a highly potent and selective inhibitor.[4]
-
Hydrogen Bonding: The amide N-H often acts as a crucial hydrogen bond donor, interacting with key residues in the target protein's active site. This interaction is a common feature for kinase inhibitors that mimic the hinge-binding motif of ATP.
Substitution at the N1-Pyrrole Position
The pyrrole nitrogen provides another vector for modification that can significantly modulate a compound's properties.
-
Steric and Electronic Effects: In the development of Acetyl-CoA Carboxylase (ACC1) inhibitors, modifying the substituent at the N1 position was instrumental in overcoming physicochemical and pharmacokinetic challenges.[7] Transitioning from a small methyl group to a bulkier isopropyl group led to a promising inhibitor with improved potency and favorable bioavailability.[7]
-
Loss of Activity: Conversely, N-methylation can be detrimental. An N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive as a PDE4B inhibitor, suggesting that an unsubstituted N-H may be required for activity in some targets, likely acting as a hydrogen bond donor.[4]
The Role of the C5-Chloro Group
The chlorine atom at the C5 position is a common feature in active compounds and plays a multifaceted role.
-
Hydrophobic Interactions: The chloro group occupies a specific hydrophobic pocket in many kinase active sites, contributing significantly to binding affinity.
-
Modulating Electronics: As an electron-withdrawing group, it influences the overall electron density of the heterocyclic ring system, which can affect pKa and target engagement.
-
Comparative Antiproliferative Activity: Studies on other pyridine derivatives have shown that substituting a methyl group with a chloro group can dramatically alter antiproliferative activity against cancer cell lines, highlighting the sensitivity of this position to substitution.[8]
The Importance of the Core Heterocycle
Scaffold-hopping experiments, where the core ring system is altered while keeping key pharmacophores constant, have validated the importance of the pyrrolo-pyridine framework. A study on PDE4B inhibitors demonstrated that moving from a pyrazolo[1,5-a]pyridine or benzo[d]imidazole core to a pyrrolo[2,3-b]pyridine scaffold led to a marked increase in potency.[4] This underscores that the specific arrangement of nitrogen atoms and the electronic nature of the 4-azaindole system are well-suited for potent and selective enzyme inhibition.
Caption: Key structure-activity relationship takeaways.
Comparative Performance Data
To illustrate the SAR principles, the following table summarizes data from related pyrrolo-pyridine series, demonstrating how specific structural changes impact biological activity.
| Compound Series | Scaffold | Key Modification | Target | Activity (IC₅₀) | Key Finding | Reference |
| A | Pyrrolo[3,2-c]pyridine | C2-Amide: R=H | FMS Kinase | >10,000 nM | A simple amide is not potent. | [3] |
| B | Pyrrolo[3,2-c]pyridine | C2-Amide: R=Substituted Phenyl | FMS Kinase | 30 nM | A complex, substituted aryl amide dramatically increases potency. | [3] |
| C | Pyrrolo[3,2-b]pyridine | N1-H | ACC1 | - | Parent scaffold. | [7] |
| D | Pyrrolo[3,2-b]pyridine | N1-Isopropyl | ACC1 | Potent | N1-alkylation improved cellular potency and bioavailability. | [7] |
| E | Pyrrolo[3,2-b]pyridine | C5-Formyl, C3-Carboxamide | FGFR4 | 37 nM (Hep3B cells) | Modifications at C3 and C5 lead to potent and selective FGFR4 inhibition. | [5] |
| F | Pyrrolo[2,3-b]pyridine | C2-Carboxamide | PDE4B | 0.48 µM | The 7-azaindole core is a potent PDE4B inhibitor. | [4] |
| G | Benzo[d]imidazole | - | PDE4B | ~2.4 µM | Replacing the pyrrolo-pyridine core with benzimidazole leads to a ~5-fold loss of activity. | [4] |
Experimental Protocols
For researchers aiming to synthesize novel analogs, establishing a robust and reproducible protocol is essential. The following section details a representative two-step procedure for the synthesis of C2-amide analogs.
Protocol 1: Saponification of Ethyl Ester
This protocol describes the hydrolysis of the starting material to its corresponding carboxylic acid, a key intermediate for amide coupling.
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 equivalents) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 4-5 using a suitable acid (e.g., acetic acid or 1 M HCl). This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a desiccator to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Protocol 2: Amide Coupling to Generate C2-Carboxamides
This protocol outlines the coupling of the carboxylic acid with a primary or secondary amine.
-
Reagent Suspension: To a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like DMF or CH₂Cl₂, add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Coupling Agent Addition: Add a coupling agent such as T3P® (propanephosphonic acid anhydride, 1.5 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final C2-amide analog.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent enzyme inhibitors. The SAR is well-defined at several key positions:
-
The C2-carboxamide is essential for activity, with the nature of the amide substituent driving potency and selectivity.
-
The N1-pyrrole position can be modified to tune pharmacokinetic properties, although substitution is not always beneficial.
-
The C5-chloro group provides key hydrophobic interactions.
-
The 4-azaindole core is superior to many other heterocyclic systems for achieving high-affinity binding.
Future research should focus on multi-parameter optimization. Efforts could explore replacing the C5-chloro with other halogens (F, Br) or small lipophilic groups to fine-tune interactions within the hydrophobic pocket. Furthermore, developing analogs with substitutions at the C3 position, a modification that has proven successful in the closely related indole series, could unlock novel interactions and lead to inhibitors with improved profiles against drug-resistant targets.[9]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Validation of Kinase Inhibitor Scaffolds Derived from Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors
In the landscape of oncology and inflammatory disease research, the relentless pursuit of potent and selective kinase inhibitors is paramount. The 1H-pyrrolo[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry, has emerged as a promising starting point for the development of novel therapeutics targeting a range of kinases. This guide provides a comprehensive framework for the validation of kinase inhibitors derived from the ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold. We will objectively compare the performance of a hypothetical derivative, "Pyrroloinib," with established kinase inhibitors, supported by detailed experimental protocols and data.
The this compound serves as a key intermediate in the synthesis of these inhibitors, offering a versatile platform for structural modifications to achieve desired potency and selectivity.[1][2][3] The pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine systems, close structural relatives, have demonstrated significant potential as inhibitors of various kinases, including FMS kinase and Cell Division Cycle 7 (Cdc7) kinase, underscoring the therapeutic promise of this heterocyclic family.[4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system.
Comparative Framework: Pyrroloinib vs. Established Inhibitors
To rigorously assess the potential of Pyrroloinib, a hypothetical inhibitor derived from our core scaffold, we will compare its performance against three well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition. It serves as a positive control for cytotoxicity and a benchmark for pan-kinase activity.[8][9][10][11]
-
Dasatinib: A second-generation multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[12][13][14][15][16] It provides a reference for a clinically successful, multi-targeted agent.
-
BEZ235 (Dactolisib): A dual inhibitor of PI3K and mTOR, representing a more targeted therapeutic approach.[17][18][19][20][21]
The following sections will detail the experimental validation of Pyrroloinib, presenting a logical progression from initial biochemical assays to cell-based functional assessments.
Diagram: Kinase Inhibitor Validation Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cellagentech.com [cellagentech.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 11. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dasatinib - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Dactolisib - Wikipedia [en.wikipedia.org]
- 20. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
The Strategic Selection of Pyrrolopyridine Isomers: A Comparative Guide for Drug Design
In the intricate world of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, has emerged as a "privileged structure." Its resemblance to the endogenous indole and purine structures allows it to deftly interact with a multitude of biological targets. However, the simple substitution of a carbon with a nitrogen atom in the six-membered ring gives rise to four distinct isomers—4-, 5-, 6-, and 7-azaindole—each possessing a unique electronic signature and physicochemical profile. This guide provides a comprehensive comparative analysis of these isomers, offering researchers, scientists, and drug development professionals the critical insights and experimental frameworks needed to strategically select the optimal pyrrolopyridine core for their therapeutic candidates.
The Isomeric Advantage: Fine-Tuning Molecular Properties
The position of the nitrogen atom in the pyridine ring of the pyrrolopyridine scaffold is not a trivial alteration. It fundamentally influences the molecule's hydrogen bonding capacity, pKa, dipole moment, solubility, and metabolic stability. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.[1]
Physicochemical Properties: A Tale of Four Isomers
The strategic placement of the nitrogen atom directly impacts the electron distribution within the bicyclic system, leading to significant differences in key physicochemical parameters. While a comprehensive experimental comparison of all four isomers under identical conditions is rare in the literature, a synthesis of available data provides a clear picture of their distinct characteristics.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Rationale for Differences |
| pKa | ~4.6 | ~5.6 | ~4.9 | ~4.6 | The basicity of the pyridine nitrogen is influenced by the electron-donating effect of the fused pyrrole ring. The proximity of the pyrrole nitrogen in 7-azaindole and 4-azaindole reduces the basicity of the pyridine nitrogen. |
| logP | Lower than indole | Lower than indole | Lower than indole | Lower than indole | The introduction of the polar nitrogen atom generally decreases lipophilicity compared to indole, enhancing aqueous solubility. |
| Aqueous Solubility | Significantly improved | Improved | Improved | Significantly improved | Increased polarity and the potential for hydrogen bonding with water molecules contribute to enhanced solubility over the parent indole scaffold. |
| Hydrogen Bonding | H-bond donor (pyrrole N-H), H-bond acceptor (pyridine N) | H-bond donor (pyrrole N-H), H-bond acceptor (pyridine N) | H-bond donor (pyrrole N-H), H-bond acceptor (pyridine N) | H-bond donor (pyrrole N-H), H-bond acceptor (pyridine N) | All isomers possess both donor and acceptor capabilities, crucial for interacting with biological targets. The vector and accessibility of these interactions differ, influencing binding affinity and selectivity.[2][3] |
| Dipole Moment | Modulated by N position | Modulated by N position | Modulated by N position | Modulated by N position | The position of the electronegative nitrogen atom significantly alters the overall dipole moment of the molecule, which can affect its interactions with polar environments and target proteins. |
Table 1: Comparative Physicochemical Properties of Pyrrolopyridine Isomers.
Biological Activity: A Target-Dependent Choice
The subtle yet significant differences in the physicochemical properties of the pyrrolopyridine isomers translate into distinct biological activity profiles. The choice of the optimal isomer is, therefore, highly dependent on the specific biological target and the desired therapeutic effect.[1]
Kinase Inhibition: The 7-Azaindole Reign and Isomeric Surprises
The azaindole scaffold is particularly prominent in the design of kinase inhibitors, owing to its ability to mimic the adenine core of ATP and form key hydrogen bonds with the hinge region of the kinase active site.[4][5]
7-Azaindole: This isomer is the most extensively studied and successfully employed scaffold in kinase inhibitor design. Its geometry allows for the formation of a highly favorable bidentate hydrogen bond with the kinase hinge, where the pyrrole N-H acts as a donor and the N7 atom acts as an acceptor.[6] This interaction is exemplified in the FDA-approved B-Raf inhibitor, Vemurafenib.[6]
4-Azaindole: While less common than its 7-isomer, 4-azaindole has demonstrated superior potency for certain kinases. For instance, in the development of p38α MAP kinase inhibitors, the 4-azaindole scaffold showed favorable interactions.[7]
5-Azaindole: In the pursuit of inhibitors for cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole displayed potent activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less effective.[1]
6-Azaindole: This isomer has also found utility in kinase inhibitor design, with some studies showing comparable or even superior activity to the 7-azaindole for specific targets.[7]
| Isomer | Target Kinase | Comparative Activity | Reference |
| 7-Azaindole | B-Raf, VEGFR2, Aurora B | Widely used, often highly potent | [6][7][8] |
| 4-Azaindole | p38α MAP kinase, c-Met | Potent for specific kinases | [1][7] |
| 5-Azaindole | Cdc7 | Superior potency in specific cases | [1] |
| 6-Azaindole | VEGFR2, GSK3β | Can be more potent than 7-azaindole for certain targets | [7] |
Table 2: Comparative Activity of Pyrrolopyridine Isomers in Kinase Inhibition. (Note: Data is synthesized from multiple sources and direct head-to-head comparisons are limited).
Metabolic Stability: An Isomeric Shield
Experimental Workflows for Comparative Analysis
To enable a rigorous comparative evaluation of different pyrrolopyridine isomers in a drug discovery program, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., c-Met, B-Raf, Aurora B)
-
Kinase substrate peptide
-
ATP
-
Pyrrolopyridine isomer derivatives
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of each pyrrolopyridine isomer derivative in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]
-
Caption: Workflow for in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT)
This colorimetric assay assesses the effect of the pyrrolopyridine isomers on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium
-
Pyrrolopyridine isomer derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine isomer derivatives for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[1]
Caption: Workflow for MTT cell proliferation assay.
Signaling Pathways Targeted by Pyrrolopyridine-Based Inhibitors
The versatility of the pyrrolopyridine scaffold is evident in the diverse range of signaling pathways that can be modulated by its derivatives. Below are representations of key pathways often targeted by these inhibitors.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in various cancers.[13][14]
Caption: Simplified c-Met signaling pathway.
B-Raf Signaling Pathway
The B-Raf kinase is a key component of the MAPK/ERK signaling cascade, which is frequently mutated and constitutively activated in melanoma and other cancers.[15][16]
Caption: The B-Raf/MAPK signaling pathway in melanoma.
Aurora B Kinase Signaling Pathway
Aurora B kinase is a crucial regulator of mitosis, involved in chromosome condensation, alignment, and cytokinesis. Its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[17][18]
Caption: The role of Aurora B kinase in mitosis.
Conclusion: A Strategic Choice for Optimized Drug Candidates
The comparative analysis of pyrrolopyridine isomers underscores that the selection of the core scaffold is a critical, data-driven decision in drug design. While 7-azaindole has historically been the most prevalent isomer, particularly in kinase inhibition, a deeper understanding of the unique properties of 4-, 5-, and 6-azaindoles reveals their potential to offer superior potency, selectivity, or pharmacokinetic profiles for specific targets. By leveraging the distinct physicochemical and biological characteristics of each isomer, medicinal chemists can strategically navigate the complexities of lead optimization and rationally design more effective and safer therapeutic agents. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of these versatile scaffolds, ultimately empowering researchers to unlock the full potential of pyrrolopyridines in the quest for novel medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double hydrogen bond interaction in 7-azaindole complexes with protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
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A Comparative Guide to the Metabolic Stability of Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Derivatives
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from laboratory bench to patient bedside, its pharmacokinetic profile is a critical determinant of success or failure. A key component of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery.[1][2] A compound with poor metabolic stability is often rapidly cleared from circulation, leading to low bioavailability and a short duration of action, necessitating frequent or higher doses that can increase the risk of adverse effects.[2][3] Conversely, an overly stable compound might accumulate, leading to potential toxicity. Therefore, optimizing metabolic stability is a pivotal goal in the lead optimization phase of drug discovery.[4][5]
The liver is the primary organ for drug metabolism, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the majority of Phase I oxidative metabolism of xenobiotics.[5][6] The ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various therapeutic agents, including kinase inhibitors for oncology.[7] Understanding the metabolic liabilities of this scaffold and its derivatives is essential for designing next-generation candidates with improved pharmacokinetic properties.
This guide provides a comprehensive comparison of the metabolic stability of several derivatives of this core structure. We will delve into the causality behind the experimental design, present a detailed, self-validating protocol for in vitro assessment using human liver microsomes (HLM), and interpret the resulting data to establish clear structure-metabolism relationships (SMR).
Experimental Design and Rationale: An Evidence-Based Approach
To objectively assess metabolic stability, a robust and reproducible in vitro system is required. Our experimental design is founded on the following principles:
-
Choice of In Vitro System: Human Liver Microsomes (HLM) We selected HLM as our model system because it represents the most critical subcellular fraction for studying drug metabolism.[6] HLMs are vesicles of the endoplasmic reticulum, enriched with the highest concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[6] Using pooled HLM from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity, providing a more generalized assessment of human metabolic pathways.[6]
-
Assay Principle: The Substrate Depletion Method The assay quantifies metabolic stability by measuring the rate of disappearance of the parent compound over time. This "substrate depletion" approach provides a direct measure of the compound's susceptibility to metabolism.[8] The reaction is initiated by adding the essential cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which donates the reducing equivalents required by CYP enzymes to carry out their catalytic cycle.[6][9] By monitoring the compound concentration at various time points, we can calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[4][10]
-
Analytical Gold Standard: LC-MS/MS For the quantification of test compounds within the complex biological matrix of HLM, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[11] This technique offers unparalleled sensitivity and specificity, allowing for the precise measurement of the parent drug even in the presence of metabolites and endogenous matrix components.[12][13][14][15]
-
System Validation: The Role of Controls To ensure the integrity of our experimental system, both negative and positive controls are included. A "minus-cofactor" (NADPH) control is run to confirm that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.[6] High-turnover compounds with well-characterized metabolic pathways, such as Midazolam or Dextromethorphan, are used as positive controls to verify that the HLM and cofactor system are enzymatically active.[9]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the HLM metabolic stability assay.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system for assessing the metabolic stability of test compounds.
1. Materials & Reagents
-
Test Compounds: this compound and its derivatives.
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech, LLC).[9]
-
Cofactor: NADPH regenerating system (e.g., Corning Gentest™) or 1 mM NADPH solution.
-
Solvents: DMSO (ACS grade), Acetonitrile (ACN, LC-MS grade).
-
Positive Controls: Midazolam (1 µM final), Dextromethorphan (1 µM final).[9]
-
Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., Tolbutamide).
-
Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.
2. Preparation of Solutions
-
Test Compound Stock (10 mM): Dissolve compounds in DMSO.
-
Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock 1:100 in ACN or buffer.
-
HLM Working Solution (1 mg/mL): Thaw HLM stock rapidly at 37°C. Dilute with ice-cold 100 mM potassium phosphate buffer. Keep on ice.[16]
-
NADPH Solution (1 mM): Prepare fresh in phosphate buffer just before use.
-
Termination Solution: Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
3. Incubation Procedure
-
Assay Plate Setup: In a 96-well plate, add the required volume of phosphate buffer.
-
Compound Addition: Add 1 µL of the 100 µM intermediate spiking solution to the appropriate wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.[9]
-
Microsome Addition: Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL.[6]
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH solution to all wells except the "minus-cofactor" controls.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold Termination Solution to the corresponding wells. The "0" time point is quenched immediately after adding NADPH.[6][10]
-
Protein Precipitation: Once all time points are collected, seal the plate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
4. LC-MS/MS Analysis & Data Processing
-
Analysis: Transfer the supernatant to a new 96-well plate and inject into the LC-MS/MS system. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.[12]
-
Calculations:
-
Percent Remaining: Calculate at each time point relative to the T=0 sample: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting linear regression line is the negative rate constant (-k).
-
In Vitro Half-Life (t½): t½ (min) = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein mass in incubation)
-
Results: A Comparative Analysis
The metabolic stability of the parent compound and four structurally diverse derivatives was assessed. The results, presented in Table 1, provide a clear basis for comparison and for establishing structure-metabolism relationships.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | R Group (Modification from Parent) | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Parent | Ethyl Ester | 25.5 | 54.4 | Moderate |
| Derivative A | Methyl Ester | 18.2 | 76.2 | Low |
| Derivative B | tert-Butyl Ester | > 60 | < 23.1 | High |
| Derivative C | 7-Fluoro substitution | 45.1 | 30.7 | Moderate-High |
| Derivative D | 5-Chloro -> 5-Methoxy | 11.5 | 120.5 | Very Low |
Discussion: Interpreting the Structure-Metabolism Relationship
The data reveals significant variability in metabolic stability across the derivative series, highlighting key structural motifs that influence susceptibility to metabolism.
-
Impact of the Ester Group (Parent vs. A & B): The ethyl ester of the Parent compound likely undergoes hydrolysis by carboxylesterases present in the HLM, in addition to potential CYP-mediated oxidation. Shortening the alkyl chain to a methyl ester (Derivative A ) resulted in a faster rate of metabolism (lower t½, higher CLint). This suggests the methyl ester is a more favorable substrate for metabolic enzymes. In stark contrast, introducing a sterically bulky tert-butyl group (Derivative B ) dramatically increased metabolic stability. The steric hindrance likely shields the ester carbonyl from nucleophilic attack by esterases and may also hinder optimal binding within the active site of CYP enzymes.
-
Effect of Electron-Withdrawing Groups (Parent vs. C): The addition of a fluorine atom at the 7-position of the pyrrolopyridine ring (Derivative C ) led to a notable increase in metabolic stability. Fluorine is a strong electron-withdrawing group. This modification can alter the electronic properties of the aromatic system, potentially making it less susceptible to oxidative attack by CYP enzymes, which often target electron-rich positions. This is a common strategy used in medicinal chemistry to block metabolic "hot spots".[4]
-
Effect of Electron-Donating Groups (Parent vs. D): Replacing the electron-withdrawing chloro group with a strongly electron-donating methoxy group (Derivative D ) rendered the compound highly unstable metabolically. The methoxy group is prone to O-demethylation, a very common and rapid metabolic pathway mediated by enzymes such as CYP1A2 and CYP3A4.[17] This introduces a significant metabolic soft spot, leading to rapid clearance.
Plausible Metabolic Pathways
The metabolism of heterocyclic compounds like these is complex, but several pathways are likely. The primary routes of metabolism for the parent scaffold are predicted to be CYP-mediated oxidation on the pyrrole or pyridine rings and hydrolysis of the ethyl ester.
Caption: Plausible Metabolic Pathways for the Parent Compound.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating and comparing the metabolic stability of this compound derivatives. Our findings clearly show that structural modifications at the ester position and on the heterocyclic ring system have a profound impact on metabolic fate.
Key Takeaways for Researchers:
-
Steric hindrance around labile functional groups (e.g., the tert-butyl ester in Derivative B) is a highly effective strategy for enhancing metabolic stability.
-
Bioisosteric replacement of metabolically susceptible groups (e.g., replacing the methoxy group in Derivative D) is critical for reducing clearance.
-
Modulating electronics via the introduction of electron-withdrawing groups like fluorine (Derivative C) can successfully "shield" the molecule from oxidative metabolism.
The experimental protocol and comparative data presented herein provide a robust framework for drug development professionals. By applying these principles, researchers can rationally design and prioritize novel derivatives of the pyrrolopyridine scaffold with optimized pharmacokinetic profiles, increasing the probability of advancing effective and safe drug candidates into clinical development.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. This compound [myskinrecipes.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. aacrjournals.org [aacrjournals.org]
in vitro testing of compounds synthesized from ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
A Comparative Guide to the In Vitro Bioactivity of Pyrrolo[3,2-b]pyridine Derivatives
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate core, a derivative of the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry. Its rigid, bicyclic nature and the presence of multiple hydrogen bond donors and acceptors make it an ideal starting point for the synthesis of compounds that can selectively interact with a variety of biological targets. The chloro-substituent at the 5-position provides a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the in vitro performance of various compounds synthesized from this valuable scaffold, with a focus on their applications in oncology and virology. The data and protocols presented herein are synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of the pyrrolo[3,2-b]pyridine and related scaffolds have demonstrated significant potential as anticancer agents by targeting various key components of cell proliferation and survival pathways.
Targeting the Cytoskeleton: Tubulin Polymerization Inhibitors
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are crucial for cell division. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2]
Comparative Performance:
A standout compound from this series, designated 10t , which incorporates an indolyl moiety, has shown exceptional potency against a panel of human cancer cell lines.[1][2] Its performance is comparable to, and in some cases exceeds, that of the well-known tubulin inhibitor Combretastatin A-4 (CA-4).
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 (Reference) | 0.008 | 0.012 | 0.009 |
| Table 1: Comparative antiproliferative activities of compound 10t and the reference drug CA-4.[2] |
Mechanism of Action: The efficacy of these compounds stems from their ability to inhibit the polymerization of tubulin into microtubules. In vitro tubulin polymerization assays have confirmed that compound 10t potently inhibits this process.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, as confirmed by flow cytometry and immunostaining assays.[1][2]
Inhibition of Kinase Signaling Pathways
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyrrolopyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[3][4] A novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as selective, reversible-covalent inhibitors of FGFR4.[3]
Comparative Performance:
The representative compound, 10z , from this series demonstrated single-digit nanomolar activity against wild-type FGFR4 and, importantly, retained potency against gatekeeper mutant variants that confer resistance to other inhibitors.[3][4]
| Compound | FGFR4 (WT) IC50 (nM) | Hep3B (HCC) IC50 (nM) | JHH-7 (HCC) IC50 (nM) | HuH-7 (HCC) IC50 (nM) |
| 10z | <10 (approx.) | 37 | 32 | 94 |
| Table 2: Biochemical and cellular potency of the FGFR4 inhibitor 10z.[3][4] |
Mechanism of Action: Compound 10z acts as a reversible-covalent inhibitor, which was confirmed through MALDI-TOF mass spectrometry and X-ray protein crystallography.[3][4] This mechanism provides a durable target engagement while minimizing the potential for off-target effects associated with irreversible inhibitors.
FMS kinase (or CSF-1R) is another receptor tyrosine kinase implicated in various cancers, including ovarian, prostate, and breast cancer. A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.[5]
Comparative Performance:
Among the tested compounds, 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively.[5] Notably, compound 1r was 3.2 times more potent than the lead compound, KIST101029, and demonstrated selectivity for FMS kinase over a panel of 40 other kinases.[5] Furthermore, it showed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[5]
| Compound | FMS Kinase IC50 (nM) |
| 1r | 30 |
| 1e | 60 |
| KIST101029 (Lead) | 96 |
| Table 3: Comparative FMS kinase inhibitory activity.[5] |
As potent immunomodulators, JAK3 inhibitors are valuable for treating autoimmune diseases and transplant rejection. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been explored as promising candidates targeting JAK3.[6] An optimized compound, 31 , from this series showed potent JAK3 inhibitory activity and a desirable safety profile with weak inhibition of the hERG channel.[6] In cellular assays, it demonstrated a potent immunomodulating effect on IL-2-stimulated T-cell proliferation.[6]
Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)
The versatility of the pyrrolopyridine scaffold extends beyond oncology. In the search for effective antiviral agents against COVID-19, a novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments were designed and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[7]
Comparative Performance:
Two compounds, 25 and 29 , emerged as promising inhibitors with low micromolar IC50 values against Mpro, showing greater potency than the reference drugs Lopinavir and GC376 in the in vitro assay.[7][8]
| Compound | SARS-CoV-2 Mpro IC50 (µM) |
| 29 | 3.22 |
| 25 | 5.42 |
| GC376 (Reference) | 12.85 |
| Lopinavir (Reference) | 82.17 |
| Table 4: In vitro inhibitory activity against SARS-CoV-2 Mpro.[7] |
Mechanism of Action: Molecular docking simulations suggest that these compounds interact non-covalently within the binding pocket of Mpro.[7] The majority of these derivatives demonstrated potent cellular anti-COVID-19 activity, inhibiting viral growth by over 90% at non-toxic concentrations in Vero cells.[7][8]
Experimental Workflows and Protocols
To ensure the reproducibility and validity of the presented findings, this section details the methodologies for key in vitro assays.
Workflow for In Vitro Anticancer Compound Screening
Caption: A typical workflow for the in vitro screening of novel anticancer compounds.
Protocol 1: Antiproliferative MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific peptide substrate for the kinase, and ATP (often at its Km concentration).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor (DMSO) control.
-
Initiate Reaction: Add the recombinant kinase enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction by adding a stop solution. The amount of phosphorylated substrate is then quantified. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay), where the amount of ADP produced is converted into a light signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus compound concentration.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives have unequivocally demonstrated broad therapeutic potential through diverse mechanisms of action. The compounds highlighted in this guide exhibit potent in vitro activity against cancer cells by targeting tubulin polymerization and key kinase signaling pathways, as well as showing promise as antiviral agents against SARS-CoV-2. The consistent success in generating bioactive molecules from this core structure underscores its value in drug discovery. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising leads, with the ultimate goal of translating these potent in vitro findings into clinically effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone for the development of novel therapeutics, notably as kinase inhibitors in oncology.[1][2] The precise structural elucidation of its derivatives, such as ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and forming the basis for understanding its structure-activity relationship (SAR). This guide provides a comparative analysis of the primary analytical techniques employed for the structural confirmation of this class of compounds, offering insights into the causality behind experimental choices and presenting illustrative data to guide researchers.
The Imperative of Unambiguous Structure Confirmation
The journey from a synthetic concept to a viable drug candidate is paved with analytical data. For a molecule like this compound (Molecular Formula: C₁₀H₉ClN₂O₂, Molecular Weight: 224.65 g/mol ), seemingly minor structural ambiguities can lead to vastly different biological activities and off-target effects.[3] Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity for scientific rigor and regulatory compliance. We will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography in providing a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive analysis of this compound, a suite of 1D and 2D NMR experiments is essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid interference with analyte signals.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different spin systems and confirming the overall carbon skeleton.
-
Illustrative Data and Interpretation
Below is a table of illustrative ¹H and ¹³C NMR data for this compound, predicted based on known chemical shift values for similar heterocyclic systems.[1]
| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | HMBC Correlations (¹H to ¹³C) |
| H3 | 7.15 (s, 1H) | 110.5 | C2, C3a, C7a |
| H6 | 8.20 (d, 1H, J=2.0) | 145.0 | C5, C7, C7a |
| H7 | 7.80 (d, 1H, J=2.0) | 120.0 | C5, C6, C3a |
| NH | 12.50 (br s, 1H) | - | C2, C7a |
| -OCH₂CH₃ | 4.35 (q, 2H, J=7.1) | 61.0 | C=O, -OCH₂C H₃ |
| -OCH₂CH₃ | 1.38 (t, 3H, J=7.1) | 14.5 | -OC H₂CH₃ |
| C2 | - | 130.0 | - |
| C3a | - | 128.0 | - |
| C5 | - | 148.0 | - |
| C7a | - | 142.0 | - |
| C=O | - | 162.0 | - |
Causality in Interpretation:
-
The downfield chemical shift of the NH proton is characteristic of pyrrole-like nitrogens in heterocyclic systems.
-
The singlet for H3 indicates no adjacent protons, consistent with its position next to the carboxylate group and the quaternary C3a.
-
The doublet multiplicity for H6 and H7 with a small coupling constant is typical for meta-coupling in a pyridine ring.
-
HMBC correlations are the key to assembling the fused ring system. For example, the correlation from H6 to C7a and C5 confirms the connectivity around the pyridine ring.
Mass Spectrometry (MS): The Molecular Weight and Elemental Composition Gatekeeper
Mass spectrometry provides the crucial data points of molecular weight and elemental formula, acting as a primary check for the successful synthesis of the target compound. For halogenated compounds like this compound, MS offers a distinctive isotopic pattern that serves as a powerful confirmation tool.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental formula.
Illustrative Data and Interpretation
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₀H₁₀ClN₂O₂ [M+H]⁺: 225.0425
-
Found: 225.0428
The close agreement (typically within 5 ppm) between the calculated and observed accurate mass provides strong evidence for the elemental formula C₁₀H₉ClN₂O₂.
Isotopic Pattern:
Chlorine has two abundant isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum.[5][6][7]
| Ion | m/z (Expected) | Relative Abundance (Expected) |
| [M+H]⁺ (with ³⁵Cl) | 225.0425 | 100% |
| [M+2+H]⁺ (with ³⁷Cl) | 227.0396 | ~32% |
The observation of this M and M+2 pattern with an approximate 3:1 intensity ratio is a definitive indicator of the presence of a single chlorine atom in the molecule.[5][6]
Single Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide evidence for the 2D structure and elemental composition, single crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.[8][9] It provides precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry with unparalleled certainty.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. A suitable single crystal of the compound must be grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[10]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a 3D electron density map. This map is then refined to determine the precise positions of all non-hydrogen atoms.
Illustrative Data and Interpretation
A successful crystallographic analysis would yield a final refined structure, confirming the planar, fused 1H-pyrrolo[3,2-b]pyridine ring system. Key outputs would include:
-
Confirmation of Connectivity: The resulting 3D model would visually and definitively confirm the atom-to-atom connectivity deduced from NMR.
-
Bond Lengths and Angles: These would conform to expected values for aromatic and heterocyclic systems. For instance, the C-Cl bond length would be in the typical range of ~1.74 Å.
-
Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the pyrrole NH) and π-stacking.
Comparative Summary and Conclusion
Each of these techniques provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, 2D structure in solution. | Rich structural detail, non-destructive. | Requires soluble, pure sample; can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula, isotopic information. | High sensitivity, confirms elemental composition. | Provides little to no connectivity information on its own. |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination.[8] | Requires a suitable single crystal, which can be difficult to obtain. |
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rigaku.com [rigaku.com]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to Evaluating the Novelty and Potential of Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Based Scaffolds
Introduction: The Pursuit of Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The search for novel heterocyclic scaffolds that can potently and selectively inhibit these enzymes is a continuous endeavor. Among these, the azaindole framework has emerged as a "privileged" structure, largely due to its role as a bioisostere of the purine ring system of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region.[1][2][3]
This guide provides an in-depth evaluation of a specific, yet promising, azaindole scaffold: ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 800401-62-1).[4] This molecule belongs to the 4-azaindole family (pyrrolo[3,2-b]pyridine). We will dissect its novelty, synthetic accessibility, and therapeutic potential by comparing it to alternative azaindole isomers. The core objective is to provide drug discovery professionals with a robust framework for assessing this scaffold's utility in developing next-generation kinase inhibitors.
The strategic placement of the pyridine nitrogen atom in the azaindole core is a critical design choice. Compared to a standard indole, this modification can significantly improve physicochemical properties, such as aqueous solubility and lipophilicity, which are crucial for developing viable drug candidates.[5] Furthermore, the 5-chloro substituent offers a key modulation point for tuning electronic properties and exploring potential halogen-bonding interactions within the target's active site. This guide will explore the causality behind these design elements and provide the experimental framework to validate them.
The Strategic Advantage of the 4-Azaindole Core
The decision to build a discovery program around a specific heterocyclic core is a foundational one. The 4-azaindole scaffold presents several compelling advantages over both traditional indoles and its other azaindole isomers (e.g., 7-azaindole).
-
Enhanced Physicochemical Properties : The introduction of a nitrogen atom into the six-membered ring generally lowers the lipophilicity (logP) and can improve aqueous solubility, addressing common challenges seen with indole-based inhibitors that are often plagued by poor solubility and high plasma protein binding.[6]
-
Optimized Hinge-Binding : The pyridine nitrogen of the 4-azaindole core acts as an effective hydrogen bond acceptor, mimicking the interactions of the N1 and N3 atoms of adenine with the kinase hinge region. This provides a strong anchor for inhibitor binding.[3][5]
-
Structural Versatility & IP Space : The 4-azaindole core is amenable to functionalization at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to fine-tune potency and selectivity.[5] As a distinct chemical entity, it also provides fertile ground for novel intellectual property.
Logical Workflow for Scaffold Evaluation
The following diagram outlines a systematic approach a research team should take when evaluating a new scaffold like the 5-chloro-4-azaindole. This guide is designed to walk you through the key decision points of this process.
Caption: A generalized workflow for kinase inhibitor discovery, starting from scaffold selection to lead optimization.
Synthetic Accessibility
A novel scaffold is only valuable if it can be synthesized efficiently. The target molecule, This compound , serves as a key intermediate. Its synthesis can be approached through a multi-step sequence starting from commercially available pyridines. The core of the strategy involves the construction of the pyrrole ring onto the pyridine backbone.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol details the synthesis of the parent scaffold, 5-chloro-1H-pyrrolo[3,2-b]pyridine , which can then be acylated to produce the target ethyl ester.
Step 1: Sonogashira Coupling
-
To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in N,N-dimethylformamide (DMF), add copper(I) iodide (0.04 eq) and triethylamine (8.3 eq).
-
Degas the mixture with argon for 30 minutes while stirring at room temperature.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and ethynyltrimethylsilane (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Upon completion (monitored by TLC), cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl-protected intermediate.
Step 2: Cyclization to form the Pyrrolopyridine Core
-
The crude product from Step 1 is then subjected to cyclization conditions, typically involving a base such as potassium tert-butoxide in a suitable solvent, to form the pyrrole ring.
-
The trimethylsilyl group is cleaved under these conditions or via a subsequent acidic workup.
-
The crude product is purified by silica gel column chromatography (e.g., eluting with 20% ethyl acetate in petroleum ether) to afford pure 5-chloro-1H-pyrrolo[3,2-b]pyridine as a solid.
Step 3: Acylation to Yield the Target Ethyl Ester
-
The 5-chloro-1H-pyrrolo[3,2-b]pyridine can be acylated at the C2 position. A common method involves reaction with trichloroacetyl chloride followed by ethanolysis.
-
Alternatively, direct acylation using ethyl chloroformate under appropriate conditions can be explored.
This synthetic pathway is adapted from established procedures for similar azaindole constructions. Researchers should optimize conditions for yield and purity.
Comparative Analysis of Azaindole Scaffolds
The novelty and utility of the 5-chloro-4-azaindole scaffold are best understood in comparison to its isomers. The positioning of the pyridine nitrogen dramatically influences the electronic distribution, vectoral orientation of substituents, and ultimately, the biological activity.
Azaindole Isomers: A Structural Comparison
The diagram below illustrates the structural differences between the key azaindole isomers used in drug discovery.
Caption: Comparison of the four main azaindole isomers, highlighting the position of the pyridine nitrogen.
Performance Comparison in Kinase Inhibition
While direct, head-to-head biological data for derivatives of this compound is not extensively published—highlighting its novelty—we can infer its potential by comparing published data from different azaindole-based inhibitor classes. The following table compiles representative data for various kinase targets.
| Scaffold Class | Target Kinase | Representative IC₅₀ (nM) | Key Observations & Rationale | Reference |
| 4-Azaindole | PAK1 | <10 (Kᵢ) | Designed to improve physicochemical properties over an indole lead. Resulted in a 20-fold decrease in clearance. | [6] |
| 4-Azaindole | c-Met | 20 | N-1 substituted scaffold showed the most promise, with further optimization at the C6 position improving results. | [1] |
| 7-Azaindole | JAK3 | Potent | A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides yielded potent and orally bioavailable inhibitors. | [7] |
| 7-Azaindole | Cdc7 | 7 | Thiazolone derivatives of the 7-azaindole core were identified as potent, ATP-mimetic inhibitors. | [8] |
| 7-Azaindole (Halogenated) | Various (Antiproliferative) | 4.5 - 15.4 µM | A series of 5-halogenated 7-azaindolin-2-ones showed potent activity against multiple cancer cell lines, superior to Sunitinib. | [9] |
| 5-Azaindole | FMS Kinase | 30 | Diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were potent and selective FMS kinase inhibitors. |
Note: Data is compiled from multiple sources and is intended for illustrative comparison of scaffold potential, not as a direct head-to-head study. IC₅₀ values are highly dependent on assay conditions.
This data collectively suggests that while the 7-azaindole scaffold is more heavily explored and validated, the 4-azaindole core is a highly effective alternative, particularly when medicinal chemistry goals include the optimization of ADME properties like solubility and metabolic clearance.[6] The novelty of the 5-chloro-4-azaindole-2-carboxylate scaffold lies in its relative lack of exploration, presenting an opportunity to develop new chemical matter in a validated inhibitor class.
Protocols for Biological Evaluation
Once a small library of compounds has been synthesized from the core scaffold (e.g., by converting the ethyl ester to a carboxamide), a robust biological evaluation is critical. Below are standard, self-validating protocols for an initial assessment.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PAK1, c-Met)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compounds (solubilized in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, dilute this series into the Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution or DMSO vehicle (for 0% and 100% inhibition controls).
-
Enzyme Addition: Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture (at 2x final concentration, with ATP at its Kₘ if known) to all wells to start the reaction.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
ATP Detection:
-
Add 10 µL of the ATP detection reagent (which stops the kinase reaction and depletes unused ATP) to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well. The signal is proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Experimental Protocol: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A375)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the Solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the logarithm of the compound concentration to determine the GI₅₀ value.
Conclusion and Future Directions
The This compound scaffold represents a compelling, albeit underexplored, starting point for the development of novel kinase inhibitors. Its 4-azaindole core offers inherent advantages in physicochemical properties over traditional indoles and presents a distinct structural and intellectual property profile compared to the more heavily investigated 7-azaindole isomer.
Novelty: The primary novelty of this scaffold lies in the relative scarcity of published biological data for its direct derivatives. This presents a significant opportunity for research groups to build novel intellectual property around a privileged heterocyclic core.
Strategic Value:
-
The 5-chloro substituent provides a handle for tuning electronic properties and exploring halogen bonding, a feature of increasing importance in rational drug design.
-
The 2-carboxylate group is a versatile chemical handle, readily converted into a diverse library of amides and ureas to probe interactions with the solvent-exposed region of the kinase active site.
This guide has provided the foundational logic, comparative context, and actionable experimental protocols for a researcher to undertake a thorough evaluation of this scaffold. The provided synthetic and biological testing frameworks are robust and based on industry-standard practices. By leveraging this information, drug discovery professionals can efficiently assess the potential of 5-chloro-4-azaindole derivatives and potentially uncover the next generation of targeted therapeutics.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
